molecular formula C14H21NO2 B12423638 Tubulysin IM-3

Tubulysin IM-3

Número de catálogo: B12423638
Peso molecular: 235.32 g/mol
Clave InChI: MJUNNRXPZIXIBO-WCQYABFASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Tubulysin IM-3 is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C14H21NO2

Peso molecular

235.32 g/mol

Nombre IUPAC

ethyl (2S,4R)-4-amino-2-methyl-5-phenylpentanoate

InChI

InChI=1S/C14H21NO2/c1-3-17-14(16)11(2)9-13(15)10-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10,15H2,1-2H3/t11-,13+/m0/s1

Clave InChI

MJUNNRXPZIXIBO-WCQYABFASA-N

SMILES isomérico

CCOC(=O)[C@@H](C)C[C@H](CC1=CC=CC=C1)N

SMILES canónico

CCOC(=O)C(C)CC(CC1=CC=CC=C1)N

Origen del producto

United States

Foundational & Exploratory

Tubulysin IM-3: A Technical Guide to Discovery, Isolation, and Characterization from Myxobacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins are a class of exceptionally potent cytotoxic tetrapeptides first isolated from the culture broths of myxobacteria.[1][2][3] These natural products have garnered significant attention within the medicinal chemistry and oncology communities due to their powerful antimitotic activity, even against multidrug-resistant (MDR) cancer cell lines.[1][4] Tubulysin IM-3, a prominent member of this family, exerts its biological effect by inhibiting tubulin polymerization, a critical process for cell division. This leads to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and the subsequent induction of apoptosis.[4][5][6][7]

Structurally, tubulysins are complex tetrapeptides composed of unique amino acid residues, including N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), tubuvaline (Tuv), and either tubutyrosine (Tut) or tubuphenylalanine (Tup).[1][8] Their extreme potency, with IC50 values often in the picomolar to low nanomolar range, makes them highly attractive as payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1][5][9] This guide provides a comprehensive overview of the discovery of this compound, detailed protocols for its isolation from myxobacterial sources, and a summary of its biological activity.

Discovery and Myxobacterial Sources

Tubulysins were originally discovered and isolated from strains of myxobacteria, specifically Archangium gephyra and Angiococcus disciformis.[2][3][10] These soil-dwelling microorganisms are known for their ability to produce a wide array of structurally diverse and biologically active secondary metabolites.[11][12] While numerous tubulysin analogues have been identified from these strains, the production yields from fermentation are typically low, often in the range of less than 10 mg/L, which presents a significant challenge for extensive research and development.[13]

Recent studies have focused on understanding and optimizing the biosynthetic machinery to improve yields. For instance, research on Archangium gephyra KYC5002 revealed that tubulysin production is significantly enhanced during the cell death phase or following cell disruption, suggesting that the biosynthetic enzymes are produced during vegetative growth and utilized during cell lysis.[13][14] In one study, disrupting the cells via ultrasonication increased the production of tubulysin A by 4.4-fold (to 0.62 mg/L) and tubulysin B by 6.7-fold (to 0.74 mg/L) compared to non-disrupted cells.[13][14]

Table 1: Myxobacterial Sources of Tubulysins

Myxobacterial StrainTubulysins ProducedReference
Archangium gephyraTubulysin A, B, C, G, I[3][5]
Angiococcus disciformisTubulysin D, E, F, H[3][15]
Cystobacter sp. SBCb004Tubulysin A, B, C, G, I[3]

Isolation and Purification Workflow

The isolation of this compound from myxobacterial cultures is a multi-step process involving fermentation, extraction, and chromatographic purification. The lipophilic nature of tubulysins dictates the use of organic solvents for extraction and sophisticated chromatography techniques for purification.

G General Workflow for Tubulysin Isolation cluster_0 Fermentation & Harvest cluster_1 Extraction cluster_2 Purification A Myxobacterial Culture (e.g., Archangium gephyra) B Large-Scale Fermentation A->B C Centrifugation B->C E Adsorber Resin Addition (e.g., XAD-16) to Broth D Separation of Culture Broth & Cell Pellet C->D D->E F Elution with Acetone/Methanol E->F G Solvent Evaporation F->G I Silica Gel Chromatography H Crude Extract G->H H->I J Size Exclusion Chromatography (e.g., Sephadex LH-20) I->J K Preparative HPLC (Reversed-Phase) J->K L Pure this compound K->L

Caption: General workflow for the isolation of this compound.

Experimental Protocols

1. Fermentation:

  • Strain: Archangium gephyra or Angiococcus disciformis.

  • Medium: Prepare a suitable liquid medium (e.g., containing casitone, magnesium sulfate, and other essential nutrients).

  • Inoculation: Inoculate the production medium with a seed culture of the myxobacterial strain.

  • Culture Conditions: Incubate the culture in a fermenter at 30°C with controlled aeration and agitation for 7-10 days. To enhance production, consider methods like cell disruption via ultrasonication after the vegetative growth phase.[14]

2. Extraction:

  • Adsorption: After fermentation, add an adsorber resin (e.g., Amberlite XAD-16) to the culture broth and stir for several hours to bind the secondary metabolites.

  • Elution: Filter the resin from the broth and elute the bound compounds using organic solvents such as methanol or acetone.

  • Concentration: Evaporate the solvent from the eluate under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

  • Initial Fractionation: Subject the crude extract to silica gel column chromatography using a step gradient of solvents (e.g., dichloromethane/methanol) to separate fractions based on polarity.

  • Size Exclusion: Further purify the active fractions using size-exclusion chromatography (e.g., on a Sephadex LH-20 column) with methanol as the eluent.

  • High-Performance Liquid Chromatography (HPLC): The final purification step is typically performed using preparative reversed-phase HPLC (RP-HPLC) on a C18 column with a gradient of acetonitrile in water. Monitor the elution profile using a UV detector.

  • Isolation: Collect the peak corresponding to this compound and verify its purity and identity using analytical HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanism of Action and Biological Activity

This compound is a potent inhibitor of tubulin polymerization. It binds to the vinca domain of tubulin, disrupting the dynamic instability of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[5][7] This disruption leads to the depolymerization of microtubules, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis.[4] The mechanism is similar to other antimitotic peptides like dolastatins and hemiasterlins.[6] Notably, tubulysins interfere with vinblastine binding in a non-competitive manner and their activity is not prevented by microtubule stabilizers like paclitaxel.[4]

G This compound Mechanism of Action A This compound B Binds to Vinca Domain on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Depolymerization of Microtubules C->D E Disruption of Mitotic Spindle D->E F Cell Cycle Arrest at G2/M Phase E->F G Induction of Apoptosis F->G H Cell Death G->H

References

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Tubulysin IM-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tubulysin IM-3, a potent cytotoxic tetrapeptide, has garnered significant interest in the field of oncology due to its profound anti-tubulin activity. Understanding its intricate biosynthetic pathway is paramount for harnessing its therapeutic potential through metabolic engineering and the development of novel analogs. This in-depth technical guide elucidates the enzymatic machinery and precursor molecules involved in the assembly of this compound, providing a comprehensive resource for the scientific community.

The biosynthesis of tubulysins is orchestrated by a remarkable hybrid nonribosomal peptide synthetase–polyketide synthase (NRPS–PKS) system found in myxobacteria.[1] This molecular assembly line is encoded by the tub gene cluster and is responsible for the sequential condensation of unique precursor molecules to form the complex tubulysin scaffold.

The Core Building Blocks: Precursors of this compound

The tetrapeptide backbone of this compound is constructed from four key precursors:

  • N-methylpipecolinic acid (Mep): This non-proteinogenic amino acid serves as the N-terminal starter unit. Its biosynthesis involves the cyclization of L-lysine, followed by N-methylation.[2][3]

  • Isoleucine (Ile): A standard proteinogenic amino acid incorporated into the growing peptide chain.

  • Tubuvaline (Tuv): A highly modified and unusual amino acid featuring a thiazole ring, which is crucial for the molecule's biological activity.[4][5][6]

  • Tubuphenylalanine (Tup): Another non-proteinogenic amino acid, derived from phenylalanine, which forms the C-terminal end of the tetrapeptide.

The Master Architects: The Tubulysin NRPS-PKS Machinery

The tub gene cluster encodes a series of large, modular enzymes that function in a coordinated fashion. Each module is responsible for the recognition, activation, and incorporation of a specific precursor onto the growing polypeptide chain. The general domain organization within these modules follows the canonical NRPS and PKS logic.[7][8][9]

Table 1: Key Genes and Proposed Functions in Tubulysin Biosynthesis

Gene ProductProposed Function
TubA-F Comprise the core NRPS and PKS modules responsible for the assembly of the tetrapeptide backbone. This includes domains for adenylation (A), thiolation (T) or peptidyl carrier protein (PCP), condensation (C), ketosynthase (KS), acyltransferase (AT), and others.
TubCdd An N-terminal docking domain that facilitates the specific interaction between different NRPS and PKS subunits, ensuring the fidelity of the assembly process.[10]
Other enzymesAdditional tailoring enzymes encoded within or outside the core cluster are responsible for modifications such as hydroxylation and acylation, which are critical for the final structure and potency of this compound.[11]

The Biosynthetic Blueprint: A Step-by-Step Assembly

The biosynthesis of this compound is a highly orchestrated process that can be conceptualized as a molecular assembly line.

Tubulysin_Biosynthesis_Workflow cluster_precursors Precursor Biosynthesis cluster_nrps_pks NRPS-PKS Assembly Line cluster_modification Post-Assembly Modification Lysine L-Lysine Mep_Module Mep Activation (NRPS Module) Lysine->Mep_Module Isoleucine Isoleucine Ile_Module Ile Activation & Condensation (NRPS Module) Isoleucine->Ile_Module Valine_Cysteine Valine & Cysteine Tuv_Module Tuv Precursor Synthesis & Thiazole Formation (PKS-NRPS Module) Valine_Cysteine->Tuv_Module Phenylalanine Phenylalanine Tup_Module Tup Precursor Synthesis & Condensation (PKS-NRPS Module) Phenylalanine->Tup_Module Mep_Module->Ile_Module Ile_Module->Tuv_Module Tuv_Module->Tup_Module Release Thioesterase Domain (Release & Cyclization/Linearization) Tup_Module->Release Hydroxylation Hydroxylation Release->Hydroxylation Acylation Acylation Hydroxylation->Acylation Tubulysin_IM3 This compound Acylation->Tubulysin_IM3

A simplified workflow of the this compound biosynthetic pathway.
  • Initiation: The biosynthesis is initiated by the loading of N-methylpipecolic acid (Mep) onto the first NRPS module.

  • Elongation: The subsequent NRPS and PKS modules sequentially add isoleucine, the tubuvaline precursor, and the tubuphenylalanine precursor. The formation of the thiazole ring of tubuvaline is a key step catalyzed by a dedicated set of domains within the megasynthase.

  • Modification and Release: After the tetrapeptide chain is assembled, it is released from the enzyme complex by a thioesterase domain. Following release, a series of post-assembly modifications, including specific hydroxylations and acylations, are carried out by tailoring enzymes to yield the final, biologically active this compound.

Experimental Methodologies

The elucidation of the tubulysin biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques.

Key Experimental Protocols
  • Gene Cluster Identification and Inactivation:

    • Protocol: Genomic DNA from the producing myxobacterial strain is isolated and sequenced. Bioinformatic tools are used to identify the putative tub gene cluster. To confirm its role, targeted gene inactivation is performed using methods like homologous recombination to create knockout mutants. The resulting mutants are then fermented, and the culture extracts are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the abolition of tubulysin production.[12]

  • Heterologous Expression:

    • Protocol: The entire tub gene cluster is cloned into a suitable expression vector and introduced into a heterologous host, such as Streptomyces coelicolor or Escherichia coli.[12][13][14][15][16] The heterologous host is then cultivated under optimized fermentation conditions. The production of tubulysins in the heterologous host provides definitive proof of the gene cluster's function and opens avenues for metabolic engineering to improve yields and generate novel derivatives.[17]

  • In Vitro Enzymatic Assays:

    • Protocol: Individual enzymes or domains from the tubulysin biosynthetic pathway are overexpressed and purified. In vitro reconstitution assays are then performed by incubating the purified enzyme with its predicted substrate(s) and necessary co-factors.[18] The reaction products are analyzed by techniques such as LC-MS to confirm the enzyme's catalytic activity and substrate specificity. This approach allows for the detailed characterization of each enzymatic step in the pathway.

  • Quantitative Analysis of Precursors and Intermediates:

    • Protocol: A sensitive and specific quantitative LC-MS/MS method is developed for the detection and quantification of the tubulysin precursors and biosynthetic intermediates.[19][20][21][22] Stable isotope-labeled internal standards are used to ensure accuracy and precision. This method can be applied to analyze extracts from wild-type and mutant strains to understand the metabolic flux through the pathway and identify potential bottlenecks.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically for the biosynthesis of this compound. The table below summarizes the types of quantitative data that are crucial for a comprehensive understanding of the pathway and for metabolic engineering efforts.

Table 2: Essential Quantitative Data for this compound Biosynthesis

ParameterDescriptionSignificance
Enzyme Kinetics (Km, kcat) Michaelis-Menten parameters for the key enzymes in the pathway.Provides insights into enzyme efficiency and substrate affinity, crucial for identifying rate-limiting steps.
Precursor Concentrations Intracellular concentrations of Mep, Ile, Tuv, and Tup precursors.Understanding precursor availability is essential for optimizing production through feeding strategies or metabolic engineering of precursor pathways.
Product Titer The concentration of this compound produced under specific fermentation conditions.A key metric for evaluating the efficiency of the native or engineered biosynthetic pathway.
Intermediate Accumulation Levels of biosynthetic intermediates in wild-type versus mutant strains.Helps to elucidate the function of specific genes and identify bottlenecks in the assembly line.

Logical Relationships in Biosynthetic Analysis

The following diagram illustrates the logical workflow for investigating the function of a gene within the tubulysin biosynthetic cluster.

Gene_Function_Analysis Start Hypothesized Gene Function (from bioinformatics) Gene_Knockout Targeted Gene Knockout Start->Gene_Knockout Fermentation Fermentation of Mutant Strain Gene_Knockout->Fermentation Metabolite_Analysis LC-MS Analysis of Culture Extract Fermentation->Metabolite_Analysis Result Result Metabolite_Analysis->Result Function_Confirmed Gene Function Confirmed Result->Function_Confirmed Yes Function_Revised Revise Hypothesis Result->Function_Revised No Product Abolished or\nIntermediate Accumulated? Product Abolished or Intermediate Accumulated?

References

Unraveling the Architecture of a Potent Microtubule Inhibitor: A Technical Guide to the Chemical Structure Elucidation of Tubulysin IM-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the chemical structure elucidation of Tubulysin IM-3, a potent microtubule-targeting agent with significant applications in the development of Antibody-Drug Conjugates (ADCs). Tubulysins, a class of tetrapeptides originally isolated from myxobacteria, are renowned for their high cytotoxicity against a broad range of cancer cell lines, including multidrug-resistant strains.[1][2] Their complex structure, featuring several non-proteinogenic amino acids, necessitates a multi-faceted analytical approach for complete characterization.

While specific primary elucidation data for the proprietary analog "this compound" is not publicly available, this guide reconstructs the elucidation process based on the foundational methodologies applied to the tubulysin family and detailed spectroscopic data from closely related, well-documented synthetic analogs.[3][4][5] The principles and techniques described herein represent the standard workflow for determining the structure of novel tubulysins.

Core Structure and Key Moieties

The tubulysin scaffold is a linear tetrapeptide, renowned for its unusual amino acid composition. The general structure consists of four key residues: N-methyl-D-pipecolic acid (Mep) at the N-terminus, followed by L-isoleucine (Ile), the unique amino acid tubuvaline (Tuv), and a C-terminal residue which is typically tubuphenylalanine (Tup) or tubutyrosine (Tut).[1][6]

Key structural features critical for its biological activity include:

  • Tubuvaline (Tuv): A highly functionalized amino acid containing a thiazole ring and a labile C-11 acetate ester. The presence of this acetate group is crucial for potent cytotoxicity, with its hydrolysis leading to a significant reduction in activity.[3]

  • N,O-acetal: Most natural tubulysins feature an N,O-acetal at the nitrogen of the tubuvaline residue. However, synthetic analogs often replace this with a stable alkyl group without compromising potency, enhancing the molecule's suitability as an ADC payload.[1][6]

  • Stereochemistry: The specific stereoconfiguration of the chiral centers throughout the molecule is vital for its interaction with tubulin.

The Elucidation Workflow: A Multi-Technique Approach

The determination of a complex natural product-like structure such as this compound follows a logical and systematic workflow. This process begins with the isolation and purification of the compound, followed by a series of spectroscopic analyses to piece together its molecular puzzle.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Assembly & Confirmation Fermentation Myxobacterial Fermentation (Natural Source) Extraction Solvent Extraction Fermentation->Extraction Chromatography Multi-Step Chromatography (e.g., HPLC) Extraction->Chromatography MS Mass Spectrometry (MS) (Molecular Formula, Fragmentation) Chromatography->MS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Chromatography->NMR UV_IR UV & IR Spectroscopy (Functional Groups) Chromatography->UV_IR Fragment_Analysis Fragment Structure Elucidation MS->Fragment_Analysis NMR->Fragment_Analysis UV_IR->Fragment_Analysis Connectivity 2D NMR Connectivity (HMBC, COSY) Fragment_Analysis->Connectivity Stereochem Stereochemical Analysis (NOESY, Chiral Synthesis) Connectivity->Stereochem Confirmation Total Synthesis Stereochem->Confirmation

Fig. 1: General workflow for the structure elucidation of a novel tubulysin.

Quantitative Data from Spectroscopic Analysis

The cornerstone of structure elucidation lies in the detailed data obtained from Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. The following tables present representative data for a tubulysin analog closely resembling the core of this compound.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and exact mass of the molecule, while tandem MS (MS/MS) provides fragmentation data that helps to sequence the peptide and identify its constituent parts.

ParameterObserved ValueInterpretation
Molecular Formula C₄₄H₆₅N₅O₈SDetermined by HRMS (e.g., ESI-TOF)
Monoisotopic Mass 843.4530Corresponds to the calculated mass of the M+H⁺ ion
Key MS/MS Fragments m/z values corresponding to cleavage at amide bondsConfirms the Mep-Ile-Tuv-Tup peptide sequence
Loss of acetate (-59 Da)Indicates the presence of a labile acetyl group
Thiazole-containing fragmentsConfirms the structure of the tubuvaline side chain

Table 1: Representative High-Resolution Mass Spectrometry Data for a Tubulysin Analog.

NMR Spectroscopy Data

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are critical for determining the carbon-hydrogen framework and the connectivity between different parts of the molecule. The data below is representative for the key tubuvaline (Tuv) residue.

Position¹³C δ (ppm)¹H δ (ppm)MultiplicityKey HMBC Correlations (¹H → ¹³C)
Tuv-Thiazole
C-2'170.5--H-4'
C-4'118.97.25sH-5'
C-5'148.17.70sH-4'
Tuv Backbone
Cα (C-10)55.24.85ddHβ, NH, Cβ, C=O
Cβ (C-11)72.85.90dHα, Cα, Cγ, OAc-CH₃
Cγ (C-12)35.12.15mHβ, Cβ, Cδ
Tuv Acetate
C=O171.0--OAc-CH₃
CH₃21.12.05sOAc-C=O

Table 2: Representative ¹H and ¹³C NMR data for the Tubuvaline (Tuv) residue in a tubulysin analog, showing key correlations for structural assignment.

Experimental Protocols

The successful elucidation of this compound's structure relies on precise experimental execution. The following sections detail the methodologies for the key experiments.

Isolation and Purification
  • Fermentation: For natural tubulysins, a culture of a producing myxobacterial strain (e.g., Angiococcus disciformis) is grown in a suitable nutrient medium until sufficient biomass is achieved.[3]

  • Extraction: The culture broth and/or mycelium are extracted with an organic solvent such as ethyl acetate or butanol to isolate the crude mixture of secondary metabolites.

  • Chromatographic Purification: The crude extract is subjected to multiple rounds of chromatography. This typically involves silica gel chromatography followed by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure tubulysin analog.

Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Sample Preparation: The purified tubulysin is dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.

  • Data Acquisition:

    • Full Scan MS: The instrument is operated in positive ion mode to acquire the full scan mass spectrum, from which the exact mass of the protonated molecular ion [M+H]⁺ is determined.

    • Tandem MS (MS/MS): The [M+H]⁺ ion is selected as the precursor ion and subjected to collision-induced dissociation (CID) with argon or nitrogen gas. The resulting fragment ions are analyzed to provide structural information.

NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used for data acquisition.

  • Sample Preparation: Approximately 5-10 mg of the purified tubulysin is dissolved in a deuterated solvent, typically CDCl₃ or CD₃OD.

  • Experiment Suite:

    • 1D Spectra: Standard ¹H and ¹³C{¹H} spectra are acquired to identify proton and carbon environments.

    • 2D COSY: A Correlation Spectroscopy experiment is run to establish ¹H-¹H spin-spin coupling networks within individual amino acid residues.

    • 2D HSQC: A Heteronuclear Single Quantum Coherence experiment is used to correlate each proton with its directly attached carbon atom.

    • 2D HMBC: A Heteronuclear Multiple Bond Correlation experiment is performed to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the individual amino acid fragments and establishing the overall peptide sequence.

    • 2D NOESY: A Nuclear Overhauser Effect Spectroscopy experiment can be used to determine the relative stereochemistry by identifying protons that are close in space.

G cluster_0 1D NMR cluster_1 2D NMR Correlation cluster_2 Structural Output H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Residue_Struct Individual Residue Structures COSY->Residue_Struct HSQC->Residue_Struct Peptide_Seq Peptide Sequence & Connectivity HMBC->Peptide_Seq Residue_Struct->Peptide_Seq Final_Struct Complete 2D Structure Peptide_Seq->Final_Struct

Fig. 2: Logical relationships in NMR-based structure assembly.
Confirmation by Total Synthesis

The ultimate confirmation of a proposed structure for a complex molecule like this compound is its total chemical synthesis.[7][8] A successful synthesis that yields a compound with identical spectroscopic data (NMR, MS) and biological activity to the isolated substance provides unequivocal proof of the assigned structure and stereochemistry.

Conclusion

The chemical structure elucidation of this compound, like other members of its class, is a rigorous process that integrates advanced separation science with powerful spectroscopic techniques. Through the systematic application of mass spectrometry and a suite of NMR experiments, the molecular formula, the identity and sequence of its unique amino acid residues, and their connectivity are determined. While the initial discovery of tubulysins relied on isolation from natural sources, the final structural confirmation and the current supply for ADC development depend on sophisticated multi-step total synthesis. This comprehensive understanding of its molecular architecture is fundamental for the rational design of next-generation tubulysin-based ADCs with improved efficacy and safety profiles.

References

In vitro cytotoxicity profile of Tubulysin IM-3 across cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of the tubulysin class of compounds, potent microtubule-targeting agents with significant potential in oncology research and drug development. Due to the limited availability of public cytotoxicity data for Tubulysin IM-3, this document focuses on well-characterized and structurally related tubulysin analogues to provide a representative profile.

Data Presentation: In Vitro Cytotoxicity of Representative Tubulysins

The tubulysins are a class of natural products that exhibit exceptionally potent cytotoxic activity against a wide range of cancer cell lines, including those with multidrug resistance.[1][2] Their mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[1] The following tables summarize the 50% inhibitory concentration (IC50) values for representative tubulysin analogues across various cancer cell lines, demonstrating their sub-nanomolar to picomolar potency.

Table 1: In Vitro Cytotoxicity of Tubulysin A

Cell LineCancer TypeIC50 (nM)
NCI-H1299Lung Carcinoma3
HT-29Colon Carcinoma1
A2780Ovarian Carcinoma2
HL-60Promyelocytic LeukemiaSub-nanomolar
HCT-116Colorectal CarcinomaSub-nanomolar
HCT-15Colorectal CarcinomaSub-nanomolar

Data compiled from studies on Tubulysin A, a closely related analogue of this compound.[2][3]

Table 2: In Vitro Cytotoxicity of a Potent Tubulysin Analogue (Tb111)

Cell LineCancer TypeIC50 (pM)
MES SAUterine Sarcoma40
HEK 293TEmbryonic Kidney Cancer6
MES SA DXMultidrug-Resistant Uterine Sarcoma1540

This data for a highly potent synthetic analogue, Tb111, showcases the exceptional cytotoxicity achievable within the tubulysin class.

Experimental Protocols

The determination of in vitro cytotoxicity is a critical step in the evaluation of any potential anticancer agent. The following is a detailed, generalized protocol for assessing the cytotoxicity of tubulysin compounds using a standard MTT assay.

2.1 Materials and Reagents

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Tubulysin compound (e.g., this compound)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or pure DMSO)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

2.2 Experimental Procedure

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete culture medium.

    • Perform a cell count to determine cell density.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the tubulysin compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the tubulysin compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently agitate the plate to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway affected by tubulysins and a typical experimental workflow for determining in vitro cytotoxicity.

Tubulysin_Signaling_Pathway cluster_cell Cancer Cell Tubulysin This compound Tubulin αβ-Tubulin Dimers Tubulysin->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Microtubules->Tubulin M_Phase Mitosis (M Phase) Microtubules->M_Phase Essential for Mitotic Spindle G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: Mechanism of action of this compound.

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h (Cell Adhesion) seed_cells->incubate1 add_drug Add Serial Dilutions of this compound incubate1->add_drug incubate2 Incubate 48-72h (Drug Exposure) add_drug->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan (e.g., with DMSO) incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Data Analysis: - % Viability - Dose-Response Curve - IC50 Calculation read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for in vitro cytotoxicity assay.

References

Preclinical antitumor activity of novel tubulysin derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Preclinical Antitumor Activity of Novel Tubulysin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins are a class of natural tetrapeptides originally isolated from myxobacteria that exhibit exceptionally potent cytotoxic activity against a wide array of cancer cell lines.[1][2] Their unique mechanism of action, which involves the inhibition of tubulin polymerization, leads to cell cycle arrest and apoptosis, making them highly attractive candidates for cancer therapy.[3][4] Notably, tubulysins retain their high potency against multidrug-resistant (MDR) cancer cell lines, a significant advantage over many existing chemotherapeutic agents.[1][5] This has spurred extensive research into the synthesis of novel, structurally simplified, and more stable tubulysin derivatives. These new analogues are being developed not only as standalone agents but also as powerful payloads for antibody-drug conjugates (ADCs), a targeted therapy approach that delivers highly potent drugs directly to cancer cells.[1][6] This guide provides a comprehensive overview of the preclinical antitumor activity of these novel tubulysin derivatives, detailing their mechanism of action, summarizing key in vitro and in vivo data, and outlining the experimental protocols used for their evaluation.

Mechanism of Action

The primary mechanism of action for tubulysins is the potent inhibition of microtubule dynamics.[1] They bind to the vinca domain on β-tubulin, preventing its polymerization into microtubules.[4][7] This disruption of the microtubule cytoskeleton has profound effects on rapidly dividing cancer cells, which rely on a dynamic microtubule network to form the mitotic spindle during cell division. The failure to form a functional spindle leads to an arrest in the G2/M phase of the cell cycle and ultimately triggers programmed cell death, or apoptosis.[3][5]

Beyond this primary mechanism, tubulysins have been shown to exert their antitumor effects through other pathways. Some derivatives possess significant anti-angiogenic activity, inhibiting the formation of new blood vessels that tumors need to grow.[4][8] Furthermore, studies have indicated that certain tubulysins can induce autophagy, a cellular process of self-degradation, which in some contexts can lead to apoptosis.[9]

General Mechanism of Action of Tubulysin Derivatives cluster_0 Cellular Environment Tubulysin Tubulysin Derivative Tubulin α/β-Tubulin Dimers Tubulysin->Tubulin Binds to Vinca Domain Microtubule Microtubules Tubulin->Microtubule Tubulin->Microtubule Spindle Mitotic Spindle Microtubule->Spindle Formation G2M G2/M Phase Arrest Apoptosis Apoptosis G2M->Apoptosis

Caption: High-level overview of tubulysin's mechanism of action.

The apoptotic signaling induced by tubulysin derivatives involves a cascade of molecular events. For instance, the synthetic analogue KEMTUB10 has been shown to induce apoptosis through the p53 tumor suppressor protein and the pro-apoptotic Bcl-2 family member, Bim.[10] Other studies have demonstrated that Tubulysin A can trigger an autophagy-mediated intrinsic apoptotic pathway, characterized by the activation of Cathepsin B, which leads to the release of Cytochrome C from the mitochondria and subsequent caspase activation.[9]

Apoptotic Signaling Pathway Induced by Tubulysins cluster_pathway Apoptosis Induction Tubulysin Tubulysin Derivative Microtubule_Disruption Microtubule Disruption Tubulysin->Microtubule_Disruption p53 p53 Activation Microtubule_Disruption->p53 Autophagy Autophagy Induction Microtubule_Disruption->Autophagy Bim Bim Upregulation p53->Bim Mito Mitochondrial Outer Membrane Permeabilization Bim->Mito Bcl2 Bcl-2 Inhibition Bcl2->Mito CytoC Cytochrome C Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CathepsinB Cathepsin B Activation Autophagy->CathepsinB CathepsinB->Mito

Caption: Key molecular events in tubulysin-induced apoptosis.

Data Presentation: Preclinical Antitumor Activity

The potency of novel tubulysin derivatives is typically first assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines. This data, usually presented as IC50 values (the concentration of a drug that inhibits cell growth by 50%), is crucial for structure-activity relationship (SAR) studies.[11] Promising candidates are then advanced to in vivo studies using animal models, most commonly xenografts, where human tumor cells are implanted into immunocompromised mice.[12]

Table 1: In Vitro Cytotoxicity of Novel Tubulysin Derivatives

This table summarizes the IC50 values for a selection of novel tubulysin analogues against various cancer cell lines, highlighting their potent activity, often in the picomolar to low nanomolar range.

Derivative/AnalogueCancer Cell LineCancer TypeIC50 (nM)Reference
Tubulysin Analogue 11 KBCervical Carcinoma0.05[1]
KB-8-5 (MDR)Cervical Carcinoma0.44[1]
NCI/ADR-RESOvarian Cancer (MDR)0.70[1]
N14-desacetoxytubulysin H A549Lung Carcinoma0.08[13]
PC-3MProstate Carcinoma0.03[13]
Tubulysin U KB-3-1Cervical Carcinoma0.3[14]
KB-V1 (MDR)Cervical Carcinoma2.5[14]
Tubulysin V KB-3-1Cervical Carcinoma2.5[14]
KB-V1 (MDR)Cervical Carcinoma14[14]
CDP-Tubulysin A HT-29Colon Carcinoma5[15]
A2780Ovarian Carcinoma10[15]
KEMTUB10 MCF7Breast Cancer1.1[10]
MDA-MB-231Breast Cancer1.9[10]
Third-Gen. Analogue PC-3Prostate Cancer13[16]
A549Lung Cancer21[16]
Tb111 Analogue MES SAUterine Sarcoma0.04[17]
MES SA DX (MDR)Uterine Sarcoma1.54[17]
Table 2: In Vivo Efficacy of Novel Tubulysin Derivatives and ADCs

This table presents data from preclinical in vivo studies, demonstrating the antitumor efficacy of tubulysin-based agents in xenograft models.

AgentCancer ModelAnimal ModelDosing & RouteKey Outcome(s)Reference
CDP-Tubulysin A HT29 Colon XenograftNude Mice6 mg/kg (equiv.), i.v., weekly x3Significant tumor growth inhibition and prolonged survival vs. Tubulysin A[15]
Pretubulysin HUH7 Liver XenograftNude Mice0.3 mg/kg, i.p., 5x/weekComplete prevention of tumor growth[8]
Anti-CD22 Tubulysin Pr ADC BJAB.Luc-Pgp (MDR) XenograftSCID Mice1 mg/kg, i.v., single doseSignificant tumor growth inhibition in MMAE-resistant model[18]
DX126-262 (Anti-HER2 ADC) BT-474 Breast XenograftNude Mice5 mg/kg, i.v.Superior tumor growth inhibition compared to Kadcyla (T-DM1)[19][20]
DX126-262 (Anti-HER2 ADC) SK-OV-3 Ovarian XenograftNude Mice16 mg/kg, i.v.14.6% T/C (Tumor/Control) tumor inhibition[19]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of novel anticancer compounds. Below are methodologies for key in vitro and in vivo experiments.

In Vitro Cytotoxicity Assay: Sulforhodamine B (SRB) Protocol

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is widely used to screen the cytotoxicity of new compounds.

Workflow for In Vitro SRB Cytotoxicity Assay cluster_workflow SRB Assay Protocol A 1. Cell Seeding Seed cells in 96-well plates. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of tubulysin derivatives. Incubate for 48-72h. A->B C 3. Cell Fixation Fix cells with cold trichloroacetic acid (TCA). B->C D 4. Staining Stain fixed cells with Sulforhodamine B (SRB) dye. C->D E 5. Washing Wash away unbound dye with acetic acid. D->E F 6. Solubilization Solubilize bound dye with Tris base solution. E->F G 7. Absorbance Reading Read absorbance at ~510 nm on a plate reader. F->G H 8. Data Analysis Calculate IC50 values from dose-response curves. G->H

Caption: Step-by-step workflow for the SRB cytotoxicity assay.

Detailed Methodology:

  • Cell Plating: Harvest cancer cells during their exponential growth phase and seed them into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the novel tubulysin derivatives in the appropriate cell culture medium. Add these dilutions to the wells, ensuring each concentration is tested in triplicate. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Return the plates to the incubator for a period of 48 to 72 hours.

  • Cell Fixation: After incubation, gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing and Staining: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Removal of Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.

  • Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 10 minutes on a mechanical shaker.

  • Data Acquisition and Analysis: Measure the optical density (OD) of each well at a wavelength of 510 nm using a microplate reader. Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Subcutaneous Xenograft Model Protocol

This protocol describes the establishment of a human tumor xenograft model in immunocompromised mice to evaluate the in vivo efficacy of tubulysin derivatives.[12][21]

Workflow for In Vivo Xenograft Efficacy Study cluster_workflow Xenograft Study Protocol A 1. Cell Preparation Harvest cancer cells in exponential growth phase. Resuspend in sterile PBS/Matrigel. B 2. Tumor Implantation Subcutaneously inject cell suspension into the flank of immunocompromised mice. C 3. Tumor Growth Monitoring Monitor mice and measure tumor volume with calipers 2-3 times per week. D 4. Animal Randomization Once tumors reach a specific size (e.g., 100-200 mm³), randomize mice into treatment groups. E 5. Treatment Administration Administer tubulysin derivative, ADC, or vehicle control via the specified route (e.g., i.v., i.p.). F 6. Efficacy Evaluation Continue monitoring tumor volume and body weight throughout the study period. G 7. Endpoint Analysis At study endpoint, euthanize mice and excise tumors for weight measurement and further analysis.

Caption: Standard workflow for a preclinical xenograft study.

Detailed Methodology:

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old. Allow animals to acclimate for at least one week before the experiment begins. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation and Implantation: Harvest the desired human cancer cells (e.g., 5-10 x 10^6 cells) and resuspend them in 100-200 µL of a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio). Subcutaneously inject the cell suspension into the right flank of each mouse using a 27-gauge needle.

  • Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Grouping: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • Drug Administration: Prepare the tubulysin derivative or ADC formulation for administration. Administer the treatment according to the planned schedule, dose, and route (e.g., intravenous, intraperitoneal). The control group should receive the vehicle solution.

  • Efficacy and Toxicity Monitoring: Throughout the study, continue to measure tumor volumes and monitor the body weight of the mice as an indicator of general toxicity. Observe the animals for any signs of distress or adverse effects.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a maximum allowed size, after a fixed duration, or if treated tumors are eradicated. At the endpoint, euthanize the mice, and carefully excise, weigh, and photograph the tumors. Tumor tissue can be preserved for further histological or molecular analysis.

  • Data Analysis: Analyze the data by comparing the mean tumor volumes and tumor growth inhibition (TGI) between the treated and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed antitumor effects.

Conclusion

Novel tubulysin derivatives represent a highly promising class of antineoplastic agents. Their exceptional potency, including activity against multidrug-resistant cancers, positions them as valuable assets in oncology drug development.[1][6] Through chemical synthesis, researchers have created analogues with improved stability and suitability for targeted delivery as ADC payloads, potentially widening the therapeutic window of this potent drug class.[22][23] The preclinical data gathered from comprehensive in vitro and in vivo studies consistently demonstrate significant antitumor activity across a range of cancer types.[15][18][19] The detailed experimental protocols provided herein serve as a guide for the continued investigation and development of these powerful compounds, which hold the potential to become important components of future cancer therapies.

References

Investigating the Antiangiogenic Properties of Tubulysin IM-3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulysin IM-3 belongs to a potent class of microtubule-depolymerizing agents with significant potential in oncology. A critical aspect of their antitumor activity stems from their ability to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This technical guide provides an in-depth overview of the antiangiogenic properties of the tubulysin family of compounds, with a focus on providing the experimental framework to investigate this compound. While specific quantitative data for this compound is not extensively available in public literature, this guide leverages data from closely related analogs, such as Pretubulysin (Prt), to illustrate the potent antiangiogenic effects of this compound class. Detailed experimental protocols for key in vitro angiogenesis assays and diagrams of the implicated signaling pathways are provided to facilitate further research and drug development efforts.

Introduction to Tubulysins and their Antiangiogenic Potential

Tubulysins are a class of natural products isolated from myxobacteria that exhibit powerful cytotoxic activity by inhibiting tubulin polymerization.[1][2] This disruption of the microtubule cytoskeleton leads to cell cycle arrest and apoptosis.[1] Beyond their direct cytotoxic effects on tumor cells, tubulysins have demonstrated significant antiangiogenic properties.[2][3] By targeting the endothelial cells that form the lining of blood vessels, tubulysins can inhibit the key processes of angiogenesis: proliferation, migration, and tube formation. This dual mechanism of action, combining direct tumor cell killing with the disruption of tumor vasculature, makes tubulysins, including this compound, highly promising candidates for cancer therapy.[4]

Quantitative Data on the Antiangiogenic Activity of Tubulysin Analogs

While specific antiangiogenic data for this compound is limited in the available literature, studies on its close precursor, Pretubulysin (Prt), provide strong evidence for the potent antiangiogenic activity of this class of compounds. Prt has demonstrated efficacy in the low nanomolar range across various cellular assays relevant to angiogenesis.[2]

CompoundAssayCell TypeEndpointResultReference
Pretubulysin (Prt)Endothelial Cell ProliferationHUVEC, HMEC-1EC50Low nanomolar range[2]
Pretubulysin (Prt)Endothelial Cell MigrationHUVECEC50Low nanomolar range[2]
Pretubulysin (Prt)Endothelial Tube FormationHUVEC, HMEC-1EC50Low nanomolar range[2]
Pretubulysin (Prt)In vivo Tumor ModelHUH7 cells in miceVascular DensityReduced to 30%[2]

HUVEC: Human Umbilical Vein Endothelial Cells; HMEC-1: Human Microvascular Endothelial Cell line 1; EC50: Half-maximal effective concentration.

Core Mechanism of Antiangiogenic Action

The primary mechanism by which this compound and other tubulysins exert their antiangiogenic effects is through the disruption of microtubule dynamics in endothelial cells. This leads to a cascade of downstream effects that impair the ability of these cells to form new blood vessels.

Signaling Pathways

Microtubule-targeting agents are known to interfere with key signaling pathways that regulate endothelial cell motility and adhesion. The depolymerization of microtubules by tubulysins is thought to inhibit the activity of small GTPases, Rac1 and Cdc42, which are crucial for the cytoskeletal rearrangements required for cell migration. Furthermore, these agents can disrupt the integrity of cell-cell junctions by affecting the VE-cadherin/β-catenin signaling pathway.

Signaling_Pathway General Signaling Pathway of Microtubule-Targeting Agents in Endothelial Cells Tubulysin This compound Microtubules Microtubule Depolymerization Tubulysin->Microtubules Rac1_Cdc42 Inhibition of Rac1/Cdc42 Activity Microtubules->Rac1_Cdc42 VE_Cadherin Disruption of VE-Cadherin Engagement Microtubules->VE_Cadherin Proliferation Inhibition of Endothelial Cell Proliferation Microtubules->Proliferation Actin Disruption of Actin Cytoskeleton Rac1_Cdc42->Actin Migration Inhibition of Endothelial Cell Migration Actin->Migration Tube_Formation Inhibition of Tube Formation Adherens_Junctions Impaired Adherens Junctions VE_Cadherin->Adherens_Junctions Adherens_Junctions->Tube_Formation

Signaling pathway of microtubule inhibitors.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the antiangiogenic properties of this compound.

Endothelial Cell Proliferation Assay

This assay measures the effect of a compound on the proliferation of endothelial cells.

Proliferation_Workflow Endothelial Cell Proliferation Assay Workflow Start Seed Endothelial Cells (e.g., HUVECs) in a 96-well plate Incubate1 Incubate for 24 hours to allow attachment Start->Incubate1 Treat Treat cells with varying concentrations of this compound Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 Assay Add proliferation reagent (e.g., MTT, PrestoBlue) Incubate2->Assay Measure Measure absorbance or fluorescence Assay->Measure Analyze Calculate IC50 value Measure->Analyze

Workflow for the proliferation assay.

Methodology:

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium.

  • Attachment: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in endothelial growth medium. Remove the old medium from the wells and add 100 µL of the this compound solutions or vehicle control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Proliferation Assessment: Add a proliferation reagent such as MTT or PrestoBlue™ to each well according to the manufacturer's instructions.

  • Measurement: After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.

Endothelial Cell Migration (Scratch) Assay

This assay assesses the effect of a compound on the ability of endothelial cells to migrate and close a wound.

Migration_Workflow Endothelial Cell Migration (Scratch) Assay Workflow Start Seed Endothelial Cells in a 6-well plate to form a confluent monolayer Scratch Create a 'scratch' in the monolayer with a sterile pipette tip Start->Scratch Wash Wash with PBS to remove debris Scratch->Wash Treat Add medium containing varying concentrations of this compound Wash->Treat Image_T0 Image the scratch at time 0 Treat->Image_T0 Incubate Incubate for 12-24 hours Image_T0->Incubate Image_Tfinal Image the same area of the scratch Incubate->Image_Tfinal Analyze Measure the area of the scratch and calculate the percentage of wound closure Image_Tfinal->Analyze Tube_Formation_Workflow Endothelial Cell Tube Formation Assay Workflow Start Coat a 96-well plate with Matrigel® or a similar basement membrane matrix Solidify Incubate at 37°C for 30-60 minutes to allow the gel to solidify Start->Solidify Seed Seed Endothelial Cells on top of the gel in medium containing varying concentrations of this compound Solidify->Seed Incubate Incubate for 4-18 hours Seed->Incubate Image Image the tube-like structures using a microscope Incubate->Image Analyze Quantify tube formation by measuring tube length, number of junctions, and loops Image->Analyze

References

The role of the N-terminal Mep residue in Tubulysin IM-3 activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide: The Role of the N-Terminal Mep Residue in Tubulysin Activity

Abstract

Tubulysins are a class of exceptionally potent tetrapeptidic microtubule inhibitors with significant potential in oncology, particularly as payloads for antibody-drug conjugates (ADCs). Their complex structure, comprising unique amino acid residues, has been the subject of extensive structure-activity relationship (SAR) studies. This technical guide provides a comprehensive analysis of the N-terminal N-methyl-d-pipecolic acid (Mep) residue, a conserved feature in most natural tubulysins, and its critical role in dictating the cytotoxic activity of these compounds. We consolidate quantitative data from numerous studies, detail key experimental protocols for synthesis and evaluation, and visualize the underlying biological and experimental processes.

Introduction to Tubulysins

Tubulysins are natural products originally isolated from myxobacteria strains.[1] They are linear tetrapeptides known for their powerful cytotoxic activity against a wide range of cancer cell lines, including those with multidrug-resistant (MDR) phenotypes.[1] The canonical structure of tubulysins consists of four residues: N-methyl-d-pipecolic acid (Mep) at the N-terminus, followed by L-isoleucine (Ile), the unique amino acid tubuvaline (Tuv), and a C-terminal tubuphenylalanine (Tup) or tubutyrosine (Tut).[1]

The primary mechanism of action for tubulysins is the inhibition of tubulin polymerization.[2] By binding to the vinca domain of β-tubulin, they disrupt microtubule dynamics, leading to the collapse of the cytoskeleton, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[2][3][4] This high potency makes them attractive payloads for ADCs, which aim to deliver cytotoxic agents selectively to cancer cells.[1] Understanding the SAR of each component of the tubulysin scaffold is crucial for designing next-generation analogs with improved stability, potency, and suitability for conjugation. This guide focuses specifically on the N-terminal Mep residue, a key determinant of the molecule's overall biological activity.

Structure-Activity Relationship (SAR) of the N-Terminal Mep Residue

The N-terminal Mep residue plays a significant role in the potent cytotoxicity of tubulysins. Numerous studies have explored modifications at this position to probe its importance and to identify potential points for linker attachment in ADCs. While the Mep residue is highly conserved and often critical for maximal potency, certain modifications are tolerated.

Summary of N-Terminal Modifications

Systematic modifications of the Mep residue have included replacing it with acyclic amino acids, stereochemical isomers, and other cyclic structures.[5] These studies have established that while the tertiary amine of the Mep group is essential for activity, the cyclic structure can be replaced in some cases without a complete loss of function.[2][5] For example, replacement of Mep with N,N-dimethyl-d-alanine has been explored to create simplified, acyclic analogs.[5] A summary of key N-terminal modifications and their impact on cytotoxicity is presented in Table 1.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity (IC₅₀) of various tubulysin analogs with modifications at the N-terminal Mep position across different human cancer cell lines.

Analog IDN-Terminal ModificationTubulysin BackboneCell LineIC₅₀ (nM)Reference
1 N-Methyl-D-pipecolic acid (Mep)Truncated N-14-Me, Tup-esterKB0.05[1]
2 N-Methyl-D-pipecolic acid (Mep)Truncated N-14-Me, Tup-acidKB0.04[1]
8a N-Methyl-L-pipecolic acidTruncated N-14-Me, Tup-esterKB0.28[1]
8b D-Pipecolic acidTruncated N-14-Me, Tup-esterKB0.09[1]
8c N,N-Dimethyl-D-alanineTruncated N-14-Me, Tup-esterKB0.20[1]
8d N,N-Dimethyl-L-alanineTruncated N-14-Me, Tup-esterKB1.8[1]
8e N-MethylsarcosineTruncated N-14-Me, Tup-esterKB0.40[1]
8f α-Methyl-D-prolineTruncated N-14-Me, Tup-esterKB>50[1]
8g Nipecotic acidTruncated N-14-Me, Tup-esterKB0.30[1]
21 N,N-Dimethyl-D-alanineTubulysin U analogA-549120[5]
22 N,N-Dimethyl-D-alanineTubulysin U analogMCF-7110[5]
23 N,N-Dimethyl-D-alanineTubulysin U analogNCI/ADR-RES260[5]
Tubulysin U N-Methyl-D-pipecolic acid (Mep)NaturalHT-293.8[6]
Tubulysin V N-Methyl-D-pipecolic acid (Mep)NaturalA-5491.5[5]
epi-Tubulysin V N-Methyl-D-pipecolic acid (Mep)Natural (epimer)A-54924[5]

Data compiled from multiple sources. Experimental conditions may vary between studies.[1][5][6]

The data consistently show that deviations from the natural N-methyl-D-pipecolic acid structure, such as changing the stereochemistry (L-pipecolic acid, 8a ) or replacing it with acyclic analogs (e.g., N,N-dimethyl-D-alanine, 8c ), often lead to a decrease in potency, though some activity is retained.[1][5] However, more significant structural changes, like the introduction of α-methyl-D-proline (8f ), can result in a dramatic loss of activity.[1] These findings underscore the stringent structural requirements at the N-terminus for optimal interaction with tubulin.

Mechanism of Action

The potent cytotoxic effect of tubulysins stems from their ability to powerfully disrupt microtubule dynamics, a process essential for cell division and integrity.

Signaling Pathway of Tubulysin-Induced Apoptosis

Tubulysins bind with high affinity to the vinca domain on β-tubulin, interfering with the polymerization of α/β-tubulin heterodimers into microtubules.[3][4] This action leads to a rapid breakdown of existing microtubules and prevents the formation of new ones.[4] The disruption of the microtubule network has profound cellular consequences. Most notably, it prevents the formation of a functional mitotic spindle, a structure required for chromosome segregation during mitosis. This failure leads to an arrest of the cell cycle in the G2/M phase.[4] Prolonged mitotic arrest activates cellular checkpoints that ultimately trigger the intrinsic apoptotic pathway, leading to programmed cell death.

Tubulysin_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Cellular Consequences Tubulysin Tubulysin Tubulin α/β-Tubulin Heterodimers Tubulysin->Tubulin Binds to Vinca Domain Polymerization Tubulin Polymerization Tubulysin->Polymerization INHIBITS Tubulin->Polymerization Microtubules Microtubule Network Polymerization->Microtubules Forms Disruption Disruption of Microtubule Dynamics Microtubules->Disruption Leads to Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis Triggers

Caption: Mechanism of action of tubulysin, leading from tubulin binding to apoptosis.

Key Experimental Protocols

The evaluation of novel tubulysin analogs requires robust and reproducible experimental methodologies. Below are detailed protocols for the chemical synthesis and biological evaluation of these compounds.

General Protocol for Synthesis of N-Terminal Tubulysin Analogs

The synthesis of N-terminal analogs typically involves a convergent strategy where a common tripeptide intermediate (e.g., Boc-Ile-Tuv-Tup-OR) is deprotected at its N-terminus and then coupled with a variety of N-methylated or other modified amino acids.

Materials:

  • Protected tripeptide intermediate (e.g., H-Ile-Tuv(OAc)-Tup-O-Bn)

  • Desired N-terminal amino acid (e.g., Boc-N,N-dimethyl-D-alanine)

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, Et₃N)

  • Solvent (e.g., DMF, CH₂Cl₂)

  • Deprotection reagents (e.g., TFA for Boc group; H₂, Pd/C for C-terminal benzyl ester)

  • HPLC for purification

Procedure:

  • N-terminal Deprotection: Dissolve the protected tripeptide intermediate in a suitable solvent (e.g., CH₂Cl₂). If the protecting group is Boc, add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene several times to ensure all TFA is removed.

  • Peptide Coupling: Dissolve the deprotected tripeptide amine salt, the desired N-terminal amino acid (1.2 eq), and the coupling reagent (e.g., HATU, 1.2 eq) in an anhydrous solvent like DMF.

  • Base Addition: Cool the mixture to 0°C and add a base (e.g., DIPEA, 3.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • C-terminal Deprotection (Saponification/Hydrogenolysis): If the C-terminus is protected (e.g., as a benzyl ester), perform the final deprotection. For a benzyl ester, dissolve the tetrapeptide in a solvent like methanol or THF and subject it to hydrogenolysis using a Pd/C catalyst under a hydrogen atmosphere until deprotection is complete.[5]

  • Purification: Purify the final tubulysin analog using reverse-phase HPLC to obtain the compound with high purity.

  • Characterization: Confirm the structure and purity of the final compound using HRMS and NMR spectroscopy.

Protocol for In Vitro Cytotoxicity Assay

This protocol describes a general method for determining the IC₅₀ value of a tubulysin analog using a cell viability assay, such as the Sulforhodamine B (SRB) or resazurin assay.[7][8]

Materials:

  • Human cancer cell lines (e.g., KB, MCF-7, N87)[1]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Tubulysin analogs dissolved in DMSO (stock solution)

  • Phosphate-buffered saline (PBS)

  • Fixing agent (e.g., 10% trichloroacetic acid for SRB)

  • Staining agent (e.g., 0.4% SRB solution or resazurin)

  • Solubilizing agent (e.g., 10 mM Tris base solution for SRB)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells from culture and perform a cell count. Dilute the cell suspension to a predetermined optimal density (e.g., 2,500-5,000 cells/well) and seed 100 µL into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS or media to the outer wells to prevent evaporation.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tubulysin analogs in complete culture medium from the DMSO stock. The final DMSO concentration should be ≤0.5%.

  • Dosing: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and 0.5% DMSO as a vehicle control and wells with untreated cells.

  • Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, at 37°C and 5% CO₂.[7]

  • Assay Termination and Staining (SRB example):

    • Gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and air dry.

  • Measurement: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Shake the plate for 5-10 minutes and measure the optical density (OD) at ~510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition versus the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Experimental Workflow Visualization

The process of discovering and evaluating novel tubulysin analogs follows a structured workflow from initial design to final analysis.

Experimental_Workflow cluster_eval Biological Evaluation A Analog Design (e.g., N-Terminal Modification) B Chemical Synthesis A->B C Purification & Characterization (HPLC, HRMS, NMR) B->C D1 In Vitro Cytotoxicity Assays (IC₅₀ Determination) C->D1 D2 Tubulin Polymerization Assay C->D2 E Structure-Activity Relationship (SAR) Analysis D1->E D2->E E->A Iterative Redesign F Lead Candidate E->F

Caption: General experimental workflow for the design and evaluation of tubulysin analogs.

Conclusion

The N-terminal N-methyl-d-pipecolic acid (Mep) residue is a cornerstone of the high cytotoxic potency of the tubulysin class of microtubule inhibitors. As demonstrated by extensive SAR studies, this moiety is critical for optimal biological activity. While some acyclic and stereoisomeric modifications are tolerated, they generally result in reduced potency, highlighting the specific conformational and electronic features required for effective binding to tubulin. This stringent requirement presents both a challenge and an opportunity for drug design. On one hand, it limits the positions available for linker attachment for ADCs without compromising activity. On the other, a thorough understanding of these SAR principles allows for the rational design of novel, potent tubulysin payloads with tailored properties for targeted cancer therapy. Future research will likely focus on developing bioisosteric replacements for the Mep residue that retain high potency while offering improved synthetic accessibility and opportunities for stable drug-linker conjugation.

References

Methodological & Application

Best Practices for the Characterization of Tubulysin IM-3 Antibody-Drug Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Tubulysin IM-3 is a highly potent microtubule-disrupting agent, making it an attractive payload for ADC development. Its efficacy, even against multidrug-resistant cancer cells, underscores its therapeutic potential.[1] However, the successful development of a this compound ADC hinges on a thorough and rigorous characterization process to ensure its safety, efficacy, and stability.

These application notes provide a comprehensive overview of the best practices for the characterization of this compound ADCs, complete with detailed experimental protocols and data presentation guidelines.

I. Physicochemical Characterization

A critical first step in the development of a this compound ADC is the detailed characterization of its physicochemical properties. This ensures the consistency and quality of the ADC product.[2][3] Key parameters to assess include the drug-to-antibody ratio (DAR), drug load distribution, size variants (aggregation), and charge variants.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute that directly impacts the ADC's efficacy and safety.[4][5] An optimal DAR ensures sufficient payload delivery to the target cells without compromising the pharmacokinetic properties of the antibody. Several methods can be employed for DAR determination.

This is a straightforward and rapid method for determining the average DAR.[4][5][6][7] It relies on the distinct absorbance maxima of the antibody (typically at 280 nm) and the this compound payload.[4][]

Experimental Protocol: DAR Determination by UV/Vis Spectroscopy

  • Reagent Preparation:

    • Prepare a suitable buffer (e.g., phosphate-buffered saline, PBS) for sample dilution.

  • Instrument Setup:

    • Use a calibrated UV/Vis spectrophotometer.

    • Set the wavelength scan range to cover the absorbance maxima of both the antibody and this compound.

  • Measurement:

    • Measure the absorbance of the purified this compound ADC solution at 280 nm and the characteristic absorbance maximum of this compound.

    • Measure the absorbance of the unconjugated antibody at the same wavelengths.

  • Calculation:

    • The average DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and this compound at the respective wavelengths.[4][5][]

Data Presentation: DAR by UV/Vis Spectroscopy

Sample IDA280Aλmax (Payload)Antibody Concentration (mg/mL)Payload Concentration (µM)Average DAR
ADC Batch 11.250.451.029.83.8
ADC Batch 21.280.471.0231.13.9

HIC is a powerful technique for determining not only the average DAR but also the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).[4][9][10] The separation is based on the increased hydrophobicity of the ADC with a higher number of conjugated this compound molecules.[9][11]

Experimental Protocol: DAR Distribution by HIC-HPLC

  • Reagent Preparation:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Chromatography System:

    • HPLC system equipped with a HIC column (e.g., Butyl-NPR).

    • UV detector set to 280 nm.

  • Method:

    • Equilibrate the column with Mobile Phase A.

    • Inject the this compound ADC sample.

    • Elute the bound ADC using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

  • Data Analysis:

    • Identify the peaks corresponding to different DAR species based on their retention times.

    • Calculate the percentage of each DAR species by integrating the peak areas.

    • The average DAR is calculated as the weighted average of the different DAR species.

Data Presentation: DAR Distribution by HIC-HPLC

DAR SpeciesRetention Time (min)Peak Area (%)
DAR05.25.1
DAR28.924.8
DAR412.560.3
DAR615.18.5
DAR817.31.3
Average DAR 3.8

LC-MS provides a highly accurate and detailed analysis of the ADC, confirming the molecular weight of the different DAR species and providing information on the conjugation sites.[12][13] Both intact mass analysis and analysis of subunits (after reduction of disulfide bonds) can be performed.[12][13]

Experimental Protocol: ADC Characterization by LC-MS

  • Sample Preparation:

    • For intact mass analysis, dilute the ADC in a suitable buffer.

    • For subunit analysis, reduce the ADC using a reducing agent like dithiothreitol (DTT) to separate the heavy and light chains.

  • LC-MS System:

    • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., reversed-phase or size-exclusion).[12][13]

  • Method:

    • Separate the different ADC species using an appropriate LC gradient.

    • Acquire mass spectra in the appropriate mass range.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the molecular weights of the different species.

    • Calculate the DAR based on the mass difference between the unconjugated antibody and the conjugated species.

Data Presentation: DAR Confirmation by LC-MS

DAR SpeciesTheoretical Mass (Da)Observed Mass (Da)Mass Difference (Da)
DAR0150,000150,002+2
DAR2151,900151,903+3
DAR4153,800153,805+5

II. In Vitro Efficacy Assessment

Evaluating the in vitro potency and specificity of the this compound ADC is crucial for predicting its therapeutic potential.

Cytotoxicity Assay

The cytotoxicity assay is a fundamental experiment to determine the concentration of the ADC required to kill 50% of the target cancer cells (IC50).[14][15] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[2][14][15][16]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture antigen-positive and antigen-negative cancer cell lines in appropriate media.

  • Cell Seeding:

    • Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[2][15][16]

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC and a non-targeting control ADC.

    • Add the ADC dilutions to the cells and incubate for a defined period (e.g., 72-120 hours).[2]

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[2][15][16]

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[2][15][16]

    • Measure the absorbance at 570 nm using a microplate reader.[2][15][16]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.

Data Presentation: In Vitro Cytotoxicity

Cell LineTarget Antigen ExpressionADCIC50 (ng/mL)
Cell Line AHighThis compound ADC5.2
Non-targeting ADC>1000
Cell Line BLowThis compound ADC150.7
Non-targeting ADC>1000
Cell Line CNegativeThis compound ADC>1000
Non-targeting ADC>1000

III. In Vivo Efficacy Evaluation

Preclinical in vivo studies are essential to assess the anti-tumor activity and tolerability of the this compound ADC in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used for this purpose.[17][18][19]

Experimental Protocol: Xenograft Tumor Model Study

  • Animal Model:

    • Use immunodeficient mice (e.g., nude or SCID).

    • Implant human cancer cells (antigen-positive) subcutaneously.

  • Tumor Growth Monitoring:

    • Monitor tumor growth regularly by measuring tumor volume.[20]

  • Treatment:

    • Once tumors reach a specified size, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, this compound ADC at different doses).[18]

    • Administer the treatments intravenously.[18]

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.[20]

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).[18]

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Compare the tumor growth inhibition between the different treatment groups.

Data Presentation: In Vivo Efficacy in Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 150-
Unconjugated Antibody101200 ± 12020
This compound ADC5450 ± 5070
This compound ADC10150 ± 3090

IV. Pharmacokinetic Characterization

Understanding the absorption, distribution, metabolism, and excretion (ADME) of an ADC is critical for determining its dosing regimen and predicting its safety profile.[21][22][23] The pharmacokinetic (PK) profile of an ADC is complex, requiring the measurement of total antibody, conjugated ADC, and free payload.[21]

Experimental Protocol: Pharmacokinetic Study in Mice

  • Animal Dosing:

    • Administer a single intravenous dose of the this compound ADC to mice.[21][24]

  • Sample Collection:

    • Collect blood samples at various time points post-injection.[21][24]

    • Process the blood to obtain plasma or serum.

  • Bioanalytical Methods:

    • Total Antibody ELISA: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the total antibody concentration (both conjugated and unconjugated).

    • ADC ELISA: Use a capture ELISA that specifically detects the conjugated ADC.

    • Free Payload LC-MS/MS: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the free this compound payload in the plasma.[25][26][27]

  • Data Analysis:

    • Plot the plasma concentration of each analyte versus time.

    • Calculate key PK parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).

Data Presentation: Pharmacokinetic Parameters

Analytet1/2 (hours)CL (mL/hr/kg)AUC (µg*hr/mL)
Total Antibody3500.254000
Conjugated ADC3000.303300
Free Payload2.5150.5

V. Stability Assessment

The stability of the ADC, particularly the linker between the antibody and the payload, is crucial for its safety and efficacy.[28][29] Premature release of the cytotoxic payload in circulation can lead to off-target toxicity.[29]

Experimental Protocol: Plasma Stability Assay

  • Incubation:

    • Incubate the this compound ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).[25][29]

  • Sample Analysis:

    • At each time point, analyze the samples using HIC-HPLC or LC-MS to determine the average DAR and the amount of free payload released.[25][26][27]

  • Data Analysis:

    • Plot the average DAR over time to assess the rate of drug deconjugation.

    • Quantify the percentage of free payload released at each time point.

Data Presentation: Plasma Stability

Incubation Time (hours)Average DARFree Payload (%)
03.8<0.1
243.70.5
483.61.1
723.51.8

VI. Signaling Pathway and Workflow Diagrams

This compound Mechanism of Action

This compound exerts its cytotoxic effect by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][30][31][32]

Tubulysin_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space ADC This compound ADC Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Tubulysin Free this compound Lysosome->Tubulysin Payload Release Tubulin Tubulin Dimers Tubulysin->Tubulin Inhibition of Polymerization Microtubules Microtubules Tubulysin->Microtubules Disruption Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces ADC_Characterization_Workflow cluster_physchem cluster_invitro cluster_invivo cluster_pk cluster_stability Start ADC Production & Purification PhysChem Physicochemical Characterization Start->PhysChem DAR_UV DAR by UV/Vis PhysChem->DAR_UV DAR_HIC DAR Distribution by HIC PhysChem->DAR_HIC DAR_MS DAR by LC-MS PhysChem->DAR_MS InVitro In Vitro Efficacy PhysChem->InVitro End Candidate Selection Cytotoxicity Cytotoxicity Assay (IC50) InVitro->Cytotoxicity InVivo In Vivo Efficacy InVitro->InVivo Xenograft Xenograft Model InVivo->Xenograft PK Pharmacokinetics InVivo->PK PK_Study PK Study in Mice PK->PK_Study Stability Stability Assessment PK->Stability PlasmaStability Plasma Stability Stability->PlasmaStability

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Tubulysin IM-3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tubulysin IM-3 is a potent microtubule-targeting agent that exhibits significant cytotoxic effects against a wide range of cancer cell lines.[1][2] As a member of the tubulysin family of natural products, it functions by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4][5] Due to its high potency, this compound is a compound of interest for the development of antibody-drug conjugates (ADCs).[1][3][6] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using common colorimetric and luminescent assays.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects by binding to the vinca domain of tubulin, thereby inhibiting its polymerization into microtubules.[4][6] This disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for cell division. Consequently, cells treated with this compound are arrested in the G2/M phase of the cell cycle, which ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3][4][5]

Tubulysin_Mechanism_of_Action Tubulysin This compound Tubulin β-Tubulin (Vinca Domain) Tubulysin->Tubulin Binds to Polymerization Tubulin Polymerization Tubulysin->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubule Formation Polymerization->Microtubules Spindle Mitotic Spindle Assembly Microtubules->Spindle CellCycle Cell Cycle Arrest (G2/M) Spindle->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Triggers

Caption: Signaling pathway of this compound cytotoxicity.

Experimental Protocols

The following are detailed protocols for three common in vitro cytotoxicity assays: MTT, SRB, and CellTiter-Glo.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[7][8] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[8]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[8][9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][9] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC₅₀ value (the concentration of drug that inhibits 50% of cell growth).

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the sulforhodamine B dye.[10][11][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • Cell Fixation: Gently add 50-100 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[10]

  • Washing: Wash the plates four to five times with 1% acetic acid to remove excess TCA and unbound dye.[10][13] Allow the plates to air dry completely.

  • SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[10][13][14] Allow the plates to air dry.

  • Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[10]

  • Absorbance Measurement: Measure the absorbance at 510 nm or 540 nm using a microplate reader.[10][12]

  • Data Analysis: Calculate and plot the percentage of cell viability as described for the MTT assay to determine the IC₅₀ value.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, by using a luciferase reaction to generate a luminescent signal.[15][16][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer or a microplate reader with luminescence detection capabilities

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled plates.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • Reagent Preparation and Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[18] Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).[18]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[18] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Luminescence Measurement: Record the luminescence using a luminometer or microplate reader.

  • Data Analysis: Calculate and plot the percentage of cell viability as described for the MTT assay to determine the IC₅₀ value.

Cytotoxicity_Assay_Workflow cluster_setup Experimental Setup cluster_assays Assay-Specific Steps cluster_mtt MTT Assay cluster_srb SRB Assay cluster_ctg CellTiter-Glo Assay cluster_analysis Data Analysis A 1. Seed Cells in 96-well Plate B 2. Incubate for 24h A->B C 3. Treat with this compound Dilutions B->C D 4. Incubate for 48-72h C->D M1 Add MTT Reagent D->M1 S1 Fix with TCA D->S1 G1 Equilibrate Plate D->G1 M2 Incubate 2-4h M1->M2 M3 Add Solubilization Solution M2->M3 M4 Read Absorbance @ 570nm M3->M4 E Calculate % Viability M4->E S2 Stain with SRB S1->S2 S3 Wash & Dry S2->S3 S4 Solubilize Dye S3->S4 S5 Read Absorbance @ 510nm S4->S5 S5->E G2 Add CellTiter-Glo Reagent G1->G2 G3 Incubate 10 min G2->G3 G4 Read Luminescence G3->G4 G4->E F Plot Dose-Response Curve E->F G Determine IC50 Value F->G

Caption: General workflow for in vitro cytotoxicity assays.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in a clear and structured format. The following table provides an example of how to present the IC₅₀ values obtained for this compound in different cancer cell lines using the described assays.

Cell LineAssay TypeIncubation Time (h)IC₅₀ (nM)
MCF-7MTT481.5
MCF-7SRB481.8
MCF-7CellTiter-Glo481.2
HeLaMTT482.1
HeLaSRB482.5
HeLaCellTiter-Glo481.9
A549MTT723.0
A549SRB723.4
A549CellTiter-Glo722.8

Note: The IC₅₀ values presented in the table are hypothetical and for illustrative purposes only. Actual values will vary depending on the cell line, assay conditions, and specific batch of this compound.

References

Application Note: Evaluating the Efficacy of Tubulysin IM-3 Antibody-Drug Conjugates in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in oncology and ADC development.

Introduction: Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads.[1][2] Tubulysins are highly potent microtubule-inhibiting agents that are particularly effective as ADC payloads due to their pMolar cytotoxicity and activity against multi-drug resistant (MDR) cancer cell lines.[3][4][5] Tubulysin IM-3 is a novel tubulysin analog designed for ADC applications, acting as a potent anti-microtubule toxin.[6][7]

This document provides detailed protocols and application notes for the preclinical evaluation of ADCs utilizing tubulysin payloads, such as this compound, in in vivo xenograft models. These models are critical for assessing anti-tumor efficacy, determining therapeutic windows, and understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship before clinical investigation.[2]

Mechanism of Action of Tubulysin-Based ADCs

Tubulysin-based ADCs exert their cytotoxic effect through a multi-step process. The antibody component of the ADC binds specifically to a tumor-associated antigen on the cancer cell surface. Following binding, the ADC-antigen complex is internalized, typically via endocytosis.[2] Once inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the active tubulysin payload. The released tubulysin then binds to tubulin, inhibiting its polymerization and disrupting the microtubule dynamics essential for cell division.[4][] This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and targeted cancer cell death.[4][]

cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm ADC This compound ADC Receptor Tumor Antigen ADC->Receptor 1. Binding Internalization Internalization & Lysosomal Trafficking Receptor->Internalization 2. Internalization Payload_Release Payload Release (this compound) Internalization->Payload_Release 3. Linker Cleavage Tubulin Tubulin Dimers Payload_Release->Tubulin 4. Binds Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption 5. Inhibits Polymerization G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest 6. Cell Cycle Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis 7. Cell Death

Caption: Mechanism of action for a this compound ADC.

Quantitative Efficacy Data from Representative In Vivo Xenograft Studies

The tables below summarize efficacy data from various preclinical studies evaluating tubulysin-based ADCs in solid tumor and hematological cancer xenograft models. This data illustrates the potent, dose-dependent anti-tumor activity characteristic of this payload class.

Table 1: Efficacy of Tubulysin ADCs in Solid Tumor Xenograft Models

Xenograft ModelTarget AntigenADC DetailsDosing Regimen (intravenous)Key Efficacy OutcomeCitation(s)
N87 GastricMesothelinLysine-conjugated Tubulysin ADC3.5 mg/kg, single doseSubstantial tumor growth inhibition[9]
N87 GastricMesothelinHinge-cysteine conjugated Tubulysin ADC1.0 mg/kg, single doseSuperior efficacy to lysine-conjugated ADC[9]
SK-OV-3 OvarianHER2Tubulysin B analog ADC (DX126-262)16 mg/kg14.6% T/C (Tumor/Control)[2]
BT-474 BreastHER2Tubulysin B analog ADC (DX126-262)8 mg/kgGreater efficacy than Kadcyla at half the dose[2]
Multiple Solid Tumors5T4Tubulysin (MMETA) ADCNot SpecifiedDose-dependent tumor growth inhibition[10]

Table 2: Efficacy of Tubulysin ADCs in Hematological Malignancy Xenograft Models

Xenograft ModelTarget AntigenADC DetailsDosing Regimen (intravenous)Key Efficacy OutcomeCitation(s)
BJAB.Luc LymphomaCD22Tubulysin M ADC (unstable)1.0 mg/kg, single doseModest 57% Tumor Growth Inhibition (TGI)[3]
BJAB.Luc-Pgp (MDR)CD22Stabilized Tubulysin Pr ADC2.0 mg/kg, single dose74% TGI in multi-drug resistant model[3]
L540cy Hodgkin LymphomaCD30Glucuronide-linker Tubulysin M ADC0.6 mg/kg, single dose5/5 cures (complete tumor regression)[11]
DELBVR ALCL (MDR)CD30Glucuronide-linker Tubulysin M ADC0.75 mg/kg, single dose6/6 cures in multi-drug resistant model[11]

Detailed Protocols for In Vivo Xenograft Studies

This section provides a generalized, comprehensive protocol for evaluating the efficacy of a this compound ADC in a subcutaneous xenograft model.

3.1. Materials and Reagents

  • Cell Line: A cancer cell line expressing the target antigen of interest (e.g., NCI-N87, SK-OV-3, L540cy).

  • Animals: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID), typically female, 6-8 weeks old.[12][13]

  • Cell Culture Media: Appropriate media and supplements (e.g., RPMI-1640, 10% FBS).

  • Implantation Reagents: Sterile PBS, Matrigel (optional, can improve tumor take-rate).

  • Test Articles: this compound ADC, isotype control ADC, vehicle control (e.g., sterile saline or formulation buffer).

  • Equipment: Calipers, analytical balance, sterile syringes and needles, animal housing facilities.

3.2. Experimental Workflow Diagram

start Start cell_culture 1. Cell Culture Expansion start->cell_culture implantation 2. Tumor Cell Implantation (Subcutaneous) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization Tumors reach ~100-200 mm³ dosing 5. ADC Administration (e.g., IV, single or multiple doses) randomization->dosing monitoring 6. In-Life Monitoring (Tumor Volume & Body Weight) dosing->monitoring endpoint 7. Endpoint Reached (e.g., Tumor Size Limit) monitoring->endpoint 2-3 times/week necropsy 8. Necropsy & Data Collection (Tumor Weight, PK/PD) endpoint->necropsy analysis 9. Data Analysis & Reporting necropsy->analysis end End analysis->end

Caption: General workflow for an in vivo ADC efficacy study.

3.3. Step-by-Step Protocol

  • Cell Preparation:

    • Culture tumor cells under standard conditions until they reach 80-90% confluency.

    • Harvest cells using trypsin, wash with sterile PBS, and determine cell viability (should be >95%).

    • Resuspend the final cell pellet in sterile PBS (or a PBS/Matrigel mixture) to the desired concentration (e.g., 5-10 x 10⁶ cells per 100 µL).[12] Keep on ice.

  • Tumor Implantation:

    • Anesthetize the mice according to approved institutional protocols.

    • Inject the cell suspension (typically 100 µL) subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Allow tumors to establish and grow. Begin monitoring tumor volume 3-4 days post-implantation.

    • Measure tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = 0.5 x (Length x Width²) .[12][14]

    • When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment groups (e.g., n=6-10 mice per group) with similar mean tumor volumes.

  • ADC Administration:

    • Prepare fresh dilutions of the this compound ADC, isotype control ADC, and vehicle control on the day of dosing.

    • Administer the treatment via the appropriate route (typically intravenous via tail vein injection) according to the planned dosing schedule (e.g., single dose, or once weekly for 3 weeks).

  • In-Life Monitoring and Efficacy Endpoints:

    • Continue to measure tumor volume 2-3 times per week.

    • Measure body weight for each animal at the same frequency to monitor for toxicity. A body weight loss exceeding 15-20% is often an indicator of significant toxicity.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at a specific time point. Other key endpoints include tumor regression and the number of tumor-free survivors ("cures").

    • Euthanize animals when tumors reach a predetermined maximum size (e.g., 2000 mm³) or show signs of ulceration, or if body weight loss exceeds the defined limit, in accordance with animal welfare guidelines.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • At the end of the study, excise tumors and record their final weight.

    • Statistically compare treatment groups to the vehicle control group to determine significance (e.g., using ANOVA).

Conclusion: In vivo xenograft models are indispensable for the preclinical evaluation of this compound ADCs. A well-designed study provides crucial data on efficacy and tolerability, guiding dose selection and predicting clinical potential. Key considerations for success include selecting a relevant tumor model, ensuring ADC stability, and meticulously monitoring both tumor growth and animal welfare. The potent, dose-dependent activity observed in studies with other tubulysin ADCs, particularly in challenging MDR models, underscores the promise of this payload class for developing next-generation cancer therapies.[3][15]

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the In Vivo Stability of Tubulysin IM-3 ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the in vivo stability of Tubulysin IM-3 antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of in vivo instability for this compound ADCs?

A1: The principal cause of in vivo instability for this compound ADCs is the metabolic cleavage of the C-11 acetate ester on the tubulysin payload.[1][2][3][4][5] This hydrolysis results in the formation of a C-11 alcohol metabolite, which is significantly less cytotoxic, leading to reduced ADC efficacy.[2][6]

Q2: How does the choice of linker impact the stability of Tubulysin ADCs?

A2: The linker chemistry plays a crucial role in the stability of Tubulysin ADCs. For instance, a β-glucuronidase-cleavable glucuronide linker has been shown to protect the labile acetate group from hydrolysis more effectively than conventional protease-cleavable dipeptide linkers (e.g., valine-citrulline).[4][7][8] This improved stability can lead to enhanced in vivo activity.[4][7] Additionally, the hydrophobicity of the linker can influence the ADC's susceptibility to metabolic enzymes.[1][3]

Q3: What is the effect of the conjugation site on ADC stability and efficacy?

A3: Site-specific conjugation has been demonstrated to significantly improve the in vivo stability, pharmacokinetics, and efficacy of Tubulysin ADCs compared to random conjugation methods (e.g., to lysine residues).[1][2][3][6] Conjugation at specific engineered cysteine residues, for example, can shield the payload from metabolic enzymes, leading to reduced deacetylation and deconjugation.[1][6][9] The order of efficacy has been observed as C'E loop > hinge-cysteine > lysine-conjugated ADCs in certain models.[2][6]

Q4: Are there modifications to the Tubulysin payload itself that can improve stability?

A4: Yes, medicinal chemistry strategies have been employed to modify the Tubulysin payload to enhance its stability. One successful approach involves replacing the hydrolytically labile acetate ester with a more stable functional group, such as a carbamate or a propyl ether.[1][2][3][9][10] These modifications can create more inert functionalities that are less susceptible to plasma esterases while retaining potent cytotoxicity.[2][10]

Q5: How does the drug-to-antibody ratio (DAR) affect the in vivo performance of Tubulysin ADCs?

A5: The drug-to-antibody ratio (DAR) can influence the pharmacokinetic properties of Tubulysin ADCs. Higher DAR values can sometimes lead to accelerated clearance from circulation.[4] For instance, DAR 8 ADCs have shown a faster clearance rate compared to unconjugated antibodies or lower DAR ADCs.[4] Therefore, optimizing the DAR is a critical aspect of developing a stable and effective ADC.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid loss of ADC potency in vivo. Hydrolysis of the C-11 acetate ester on the Tubulysin payload.1. Modify the payload: Replace the acetate ester with a more stable functional group like a carbamate or an ether.[1][2][3][10] 2. Optimize the linker: Employ a linker that offers better protection to the payload, such as a β-glucuronidase-cleavable glucuronide linker.[4][7]
High plasma clearance and poor pharmacokinetic profile. Suboptimal drug-to-antibody ratio (DAR) or high hydrophobicity of the ADC.1. Optimize DAR: Evaluate ADCs with different DARs to find the optimal balance between potency and clearance. Lower DARs may improve pharmacokinetics.[4] 2. Site-specific conjugation: Utilize site-specific conjugation to create a homogeneous ADC with a defined DAR and potentially improved pharmacokinetic profile.[1][2][3][6] 3. Linker modification: Incorporate hydrophilic linkers to reduce the overall hydrophobicity of the ADC.[11]
Inconsistent in vivo efficacy across different batches. Heterogeneity of the ADC due to random conjugation.Implement site-specific conjugation: Use methods such as engineered cysteine residues or enzymatic conjugation (e.g., with transglutaminase) to produce a homogeneous ADC population with a consistent DAR and defined conjugation sites.[2][6]
Discrepancy between in vitro and in vivo activity. Premature release of the payload in circulation due to unstable linker or payload metabolism.1. Perform plasma stability assays: Evaluate the stability of the ADC in plasma from relevant species (e.g., mouse, rat, human) to assess payload release and DAR loss over time.[12] 2. Re-evaluate linker and payload stability: Based on plasma stability data, consider redesigning the linker or modifying the payload to enhance stability in the systemic circulation.[4][10]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Tubulysin ADCs with Different Linkers and Payloads

ADC ConstructTarget Cell LineIC50 (ng/mL)Reference
αCD30-Dipeptide Linker-Tubulysin M (DAR 4)L540cySingle-digit[4][13]
αCD30-Glucuronide Linker-Tubulysin M (DAR 4)L540cySingle-digit[4][13]
αCD30-Glucuronide Linker-Tub(OAc) (DAR 8)L540cySingle-digit[11]
αCD30-Glucuronide Linker-Tub(OEt) (DAR 8)L540cySingle-digit[11]
αCD30-Glucuronide Linker-Tub(OiVal) (DAR 8)L540cySingle-digit[11]

Table 2: In Vivo Stability and Efficacy of Tubulysin ADCs

ADC ConstructXenograft ModelKey FindingReference
Trastuzumab-Tubulysin (Acetate)N87Rapid metabolism of acetate ester, reduced efficacy.[1][3]
Trastuzumab-Tubulysin (Carbamate)N87More stable ADC, retained potency.[1][3]
Site-Specific (334C) Trastuzumab-TubulysinN87Considerably reduced metabolism and improved efficacy.[1][3]
αCD30-Glucuronide Linker ADC (DAR 2)L540cyImproved in vivo activity compared to dipeptide linker ADC.[7][13]
Site-Specific (CH2 domain) anti-Meso ADCN87Superior in vivo stability and efficacy compared to lysine or hinge-cysteine conjugated ADCs.[6]

Experimental Protocols

1. Plasma Stability Assay

  • Objective: To assess the stability of the ADC in plasma by measuring the change in drug-to-antibody ratio (DAR) and the release of free payload over time.[12]

  • Methodology:

    • Incubate the this compound ADC in plasma (e.g., mouse, rat, cynomolgus monkey, human) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

    • Isolate the ADC from the plasma samples using immunoaffinity capture (e.g., protein A/G beads).

    • Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point.

    • Analyze the supernatant to quantify the amount of released (free) tubulysin payload, also by LC-MS.

    • Plot the average DAR versus time to determine the rate of drug deconjugation.

2. In Vivo Efficacy Study in Xenograft Models

  • Objective: To evaluate the anti-tumor activity of the this compound ADC in a relevant cancer model.

  • Methodology:

    • Implant human tumor cells (e.g., N87, L540cy) subcutaneously into immunodeficient mice.

    • Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, ADC treatment group, isotype control ADC).

    • Administer the ADC intravenously at specified doses and schedules (e.g., once every 4 days for 4 cycles).

    • Measure tumor volume and body weight regularly (e.g., twice weekly).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, target engagement).

    • Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

3. Pharmacokinetic (PK) Analysis

  • Objective: To determine the pharmacokinetic parameters of the ADC, including clearance, half-life, and exposure.

  • Methodology:

    • Administer a single intravenous dose of the this compound ADC to animals (e.g., mice or rats).

    • Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).

    • Process the blood to obtain plasma.

    • Quantify the concentration of the total antibody and the intact ADC in the plasma samples using methods such as enzyme-linked immunosorbent assay (ELISA) or LC-MS.

    • Use pharmacokinetic modeling software to calculate key PK parameters (e.g., clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC)).

Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation in_vitro_cytotoxicity Cytotoxicity Assays (IC50 Determination) efficacy_study Xenograft Efficacy Study (Tumor Growth Inhibition) in_vitro_cytotoxicity->efficacy_study plasma_stability Plasma Stability Assay (DAR Loss, Payload Release) pk_study Pharmacokinetic Study (Clearance, Half-life) plasma_stability->pk_study Proceed if stable pk_study->efficacy_study Proceed if favorable PK adc_candidate This compound ADC Candidate adc_candidate->in_vitro_cytotoxicity adc_candidate->plasma_stability

Caption: Experimental workflow for evaluating this compound ADC stability and efficacy.

stability_improvement_strategies cluster_solutions Improvement Strategies instability In Vivo Instability (Acetate Hydrolysis) payload_mod Payload Modification (e.g., Carbamate, Ether) instability->payload_mod linker_tech Linker Technology (e.g., Glucuronide Linker) instability->linker_tech site_specific Site-Specific Conjugation (e.g., Engineered Cysteines) instability->site_specific improved_stability Improved In Vivo Stability and Efficacy payload_mod->improved_stability linker_tech->improved_stability site_specific->improved_stability

Caption: Strategies to address the in vivo instability of this compound ADCs.

signaling_pathway ADC This compound ADC (in circulation) TumorCell Tumor Cell (Antigen Positive) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking FreeTubulysin Free this compound Lysosome->FreeTubulysin 4. Linker Cleavage & Payload Release Tubulin Tubulin Polymerization Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Cycle Arrest FreeTubulysin->Tubulin 5. Inhibition

Caption: Mechanism of action for a this compound ADC.

References

Optimizing linker chemistry for Tubulysin IM-3 ADCs for enhanced efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing linker chemistry for Tubulysin IM-3 Antibody-Drug Conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to enhance the efficacy of your ADCs.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge associated with Tubulysin payloads in ADCs?

A1: The main challenge with tubulysin analogues, such as Tubulysin M, is the hydrolytically labile acetate ester at the C11 position.[1][2] Cleavage of this acetate group, which can occur in circulation, leads to a deacetylated payload that is significantly less potent—often by over 100-fold—thereby reducing the ADC's overall efficacy.[3][4][5]

Q2: How does linker selection impact the stability of the Tubulysin payload?

A2: The linker is a critical component that not only connects the antibody and payload but also influences the ADC's stability, toxicity, and pharmacokinetic properties.[] For tubulysin ADCs, linker choice can directly protect the labile acetate group. For instance, a β-glucuronidase-cleavable linker has been shown to be more effective at preventing acetate hydrolysis compared to conventional protease-cleavable dipeptide linkers like Val-Ala.[1][2][4]

Q3: What is the difference between cleavable and non-cleavable linkers?

A3: Cleavable linkers are designed to release the payload under specific conditions inside the target cell, such as changes in pH or the presence of enzymes like cathepsins or β-glucuronidase.[7] Non-cleavable linkers require the complete degradation of the antibody in the lysosome to release the payload.[7][8] The choice depends on the desired mechanism of action and whether bystander killing (where the released payload diffuses to kill neighboring cancer cells) is intended.

Q4: Why is the conjugation site important for ADC efficacy?

A4: The site of conjugation on the antibody can significantly impact the ADC's stability, metabolism, and efficacy.[9] Site-specific conjugation, often at engineered cysteine residues (e.g., S239C or 334C), can create more homogeneous ADCs with improved pharmacokinetic profiles.[3][4] Studies have shown that conjugation at more hindered sites can protect the tubulysin payload from enzymatic degradation in plasma and lead to better in vivo activity.[3][10][11]

Q5: What is the Drug-to-Antibody Ratio (DAR) and how does it affect my ADC?

A5: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[12] A low DAR may result in insufficient potency, while a high DAR can negatively affect the ADC's stability, lead to aggregation, and increase plasma clearance.[12][13] Optimizing the DAR is a critical step in ADC development.

Troubleshooting Guide

This guide addresses common issues encountered during the development of this compound ADCs.

Problem 1: My Tubulysin ADC shows excellent in vitro potency but poor in vivo efficacy.

Possible CauseRecommended SolutionSupporting Evidence
Premature cleavage of the C11 acetate ester in circulation. 1. Change Linker Type: Replace the protease-cleavable dipeptide linker (e.g., Val-Ala, Val-Cit) with a β-glucuronidase-cleavable glucuronide linker. This linker chemistry has been shown to shield the acetate group and improve stability.[1][4][14] 2. Modify the Payload: Replace the labile acetate group on the tubulysin payload with a more stable functional group, such as a carbamate, an ether, or a sterically hindered ester (e.g., isovalerate).[3][5][10][15]The deacetylated tubulysin payload is over 100-fold less active than the parent compound.[3] Glucuronide linkers significantly increase the percentage of intact acetate on the ADC after 10 days in circulation compared to dipeptide linkers.[4][14]
Sub-optimal conjugation site leading to rapid metabolism and clearance. 1. Utilize Site-Specific Conjugation: Move from stochastic conjugation on endogenous cysteines or lysines to site-specific conjugation at an engineered cysteine site. 2. Optimize Conjugation Site: Test conjugation at different sites. Conjugation at the 334C position of the heavy chain has been shown to yield an ADC with considerably reduced metabolism and improved efficacy.[3][10]A clear correlation has been identified between the hydrophobicity of an ADC (influenced by conjugation site) and its susceptibility to metabolic enzymes.[3][10] Site-specific DAR 2 ADCs have shown superior in vivo efficacy compared to stochastic DAR 4 ADCs, even with a lower drug load.[4]
High DAR leading to poor pharmacokinetics (PK). 1. Lower the DAR: If using stochastic conjugation, adjust reaction conditions to target a lower average DAR (e.g., 2-4). 2. Produce Homogeneous ADCs: Use site-specific conjugation to produce ADCs with a defined DAR (e.g., DAR 2 or DAR 4) for better control over PK properties.High DAR ADCs (e.g., DAR 8) often show an increased rate of clearance compared to lower DAR ADCs or the unconjugated antibody.[1][4]

Problem 2: I am observing high levels of free payload in plasma.

Possible CauseRecommended SolutionSupporting Evidence
Unstable linker chemistry. 1. Use a Stabilized Maleimide: If using thiol-maleimide chemistry, incorporate a self-stabilizing maleimide derivative to prevent retro-Michael reactions and deconjugation in vivo.[15] 2. Change Conjugation Chemistry: Explore alternative, highly stable conjugation methods such as "click chemistry" or enzymatic conjugation.[8][9]First-generation ADCs often struggled with unstable linkers, leading to off-target toxicity from premature payload release.[9]
Cleavage of the linker by plasma enzymes. 1. Select a More Stable Linker: Ensure the cleavable linker is designed for intracellular cleavage (e.g., by lysosomal proteases like Cathepsin B) and is stable in circulation.[][7]The primary goal of a linker is to remain stable in circulation and only release the payload once inside the target cell.[16]

Quantitative Data Summary

The following tables summarize key data from studies on optimizing tubulysin ADCs.

Table 1: In Vitro Cytotoxicity of Tubulysin Analogues

CompoundTarget Cell LineIC50 (ng/mL)Fold Change vs. AcetylatedReference
Tubulysin M (Acetylated)L540cy0.05-[15]
Deacetylated Tubulysin ML540cy35>700x less potent[15]
Payload 2 (Acetylated)N870.01 nM-[3]
Payload 3 (Deacetylated)N87>1 nM>100x less potent[3]

Table 2: Impact of Linker Chemistry and Conjugation Site on Acetate Stability

ADC ConfigurationDrug-to-Antibody Ratio (DAR)% Intact Acetate (after 10 days in vivo)Reference
Dipeptide Linker (Endogenous Cysteines)460%[4][14]
Glucuronide Linker (Endogenous Cysteines)482%[4][14]
Dipeptide Linker (S239C Site-Specific)287%[4][14]
Glucuronide Linker (S239C Site-Specific) 2 95% [4][14]

Table 3: Impact of Conjugation Site on ADC Metabolism in Mouse Plasma

ADC (Conjugation Site)% Acetate Loss (after 74 hours)Relative HIC Retention TimeEfficacy ResultReference
ADC1 (Stochastic)~70%1.25Moderate[3][10]
ADC5 (392C)~20%1.09Improved[3][10]
ADC6 (334C) <10% 1.04 Significantly Improved [3][10]

Visualizations

Logical Decision Workflow for Linker Optimization

linker_optimization_workflow start Start: Design this compound ADC check_stability Primary Issue: C11 Acetate Instability start->check_stability strategy Select Mitigation Strategy check_stability->strategy linker_mod Strategy 1: Modify Linker Chemistry strategy->linker_mod payload_mod Strategy 2: Modify Payload strategy->payload_mod linker_choice Switch from Dipeptide to Glucuronide Linker linker_mod->linker_choice payload_choice Replace Acetate with Carbamate or Ether payload_mod->payload_choice conjugation Optimize Conjugation Strategy linker_choice->conjugation payload_choice->conjugation site_specific Use Site-Specific Conjugation (e.g., engineered Cys) conjugation->site_specific evaluation Evaluate ADC Performance site_specific->evaluation plasma_assay Plasma Stability Assay (Assess Acetate Hydrolysis) evaluation->plasma_assay efficacy_study In Vivo Efficacy Study (Xenograft Model) evaluation->efficacy_study end Optimized ADC Candidate plasma_assay->end efficacy_study->end

Caption: Decision workflow for optimizing Tubulysin ADC stability.

Experimental Workflow for ADC Evaluation

experimental_workflow cluster_synthesis ADC Synthesis & Characterization cluster_evaluation Performance Evaluation synthesis Synthesize Linker-Payload conjugation Conjugate to Antibody (Site-Specific) synthesis->conjugation purification Purify ADC conjugation->purification characterization Characterize ADC (HIC, LC-MS for DAR) purification->characterization invitro In Vitro Cytotoxicity (IC50 on target cells) characterization->invitro Test Candidate stability Plasma Stability Assay (Measure acetate loss) invitro->stability pk_study Pharmacokinetic (PK) Study in Rats stability->pk_study invivo In Vivo Efficacy (Tumor Xenograft Model) pk_study->invivo

Caption: Step-by-step workflow for ADC synthesis and evaluation.

Mechanism of Potency Loss

potency_loss_pathway adc_circulating Intact ADC in Circulation (Tubulysin-OAc) hydrolysis Plasma Esterase Activity adc_circulating->hydrolysis Unwanted Metabolism internalization Tumor Cell Internalization adc_circulating->internalization Desired Path deacetylated_adc Deacetylated ADC (Tubulysin-OH) hydrolysis->deacetylated_adc deacetylated_adc->internalization release Payload Release in Lysosome internalization->release tubulin_binding_high High Affinity Tubulin Binding release->tubulin_binding_high Intact Payload tubulin_binding_low Low Affinity Tubulin Binding release->tubulin_binding_low Deacetylated Payload apoptosis Apoptosis & Cell Death tubulin_binding_high->apoptosis reduced_efficacy Reduced Efficacy tubulin_binding_low->reduced_efficacy

Caption: Pathway showing how acetate hydrolysis leads to reduced efficacy.

Experimental Protocols

Protocol 1: Site-Specific Antibody-Drug Conjugation (Engineered Cysteine)

This protocol is a generalized procedure based on methodologies described in the literature.[3][4]

  • Antibody Reduction:

    • Prepare the engineered cysteine antibody (e.g., ThioMab) in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a 50-fold molar excess of tris(2-carboxyethyl)phosphine (TCEP) to reduce the interchain disulfide bonds and expose the engineered cysteines.

    • Incubate at 37°C for 2 hours.

    • Remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA).

  • Conjugation Reaction:

    • Dissolve the Tubulysin-IM3-linker-maleimide payload in an organic solvent like DMSO to create a concentrated stock solution.

    • Slowly add a 5 to 10-fold molar excess of the linker-payload solution to the reduced antibody solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching and Purification:

    • Quench the reaction by adding a 100-fold molar excess of N-acetylcysteine to cap any unreacted maleimide groups on the ADC and excess linker-payload. Incubate for 20 minutes.

    • Purify the ADC from unconjugated payload and other reactants. This is typically done using size exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • The final ADC should be buffer-exchanged into a formulation buffer (e.g., PBS or a histidine-based buffer).

  • Characterization:

    • Determine the protein concentration using UV-Vis spectroscopy at 280 nm.

    • Determine the average DAR using Hydrophobic Interaction Chromatography (HIC-HPLC) and/or reverse-phase LC-MS after deglycosylation and reduction of the ADC.

Protocol 2: ADC Plasma Stability Assay (Acetate Hydrolysis Assessment)

This protocol is adapted from methods used to evaluate tubulysin ADC stability.[3][15][17]

  • Incubation:

    • Dilute the purified ADC to a final concentration of 100 µg/mL in fresh mouse or human plasma.

    • Incubate the samples in a water bath or incubator at 37°C.

    • Prepare a T=0 sample by immediately stopping the reaction after adding the ADC to the plasma.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 24, 48, 72, 120 hours), take an aliquot of the plasma/ADC mixture.

    • Immediately stop any enzymatic activity by adding 3 volumes of ice-cold methanol or acetonitrile.

  • Sample Preparation:

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

    • Carefully collect the supernatant containing the ADC and its metabolites.

    • Alternatively, for a more direct measurement of the conjugated payload, use an affinity capture method (e.g., protein A/G beads or IgSelect resin) to isolate the ADC from the plasma before analysis.[17]

  • LC-MS Analysis:

    • Analyze the samples using high-resolution liquid chromatography-mass spectrometry (LC-MS).

    • The mass spectrometer should be set to detect the expected masses of the intact ADC (with acetate) and the deacetylated ADC.

    • Quantify the relative peak areas for the acetylated and deacetylated forms at each time point.

    • Calculate the percentage of intact acetate remaining by dividing the peak area of the acetylated form by the sum of the peak areas for both acetylated and deacetylated forms.

References

Technical Support Center: Tubulysin IM-3 Based ADCs for Addressing Multidrug Resistance (MDR)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tubulysin IM-3 based Antibody-Drug Conjugates (ADCs) to address multidrug resistance (MDR).

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent cytotoxic agent belonging to the tubulysin family of natural products isolated from myxobacteria.[1][2] Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4][5] Tubulysins bind to the vinca domain on tubulin.[6][7]

2. What are the advantages of using this compound based ADCs for treating multidrug-resistant (MDR) cancers?

A significant advantage of tubulysins is their ability to overcome multidrug resistance.[1][8][9][10] Unlike other microtubule inhibitors like auristatins and maytansinoids, tubulysins are poor substrates for the P-glycoprotein (P-gp) efflux pump, a key mediator of MDR.[7][11][12] This allows this compound based ADCs to maintain their cytotoxic potency in cancer cells that have developed resistance to other chemotherapeutic agents.[1][7][8]

3. What are the main challenges associated with the stability of Tubulysin-based ADCs?

A primary challenge is the hydrolytic instability of the acetate ester at the C11 position of the tubulysin molecule.[8][13] Cleavage of this acetate group, which can occur in plasma, leads to a significant reduction in the payload's cytotoxic activity.[8][14]

4. How can the stability of Tubulysin-based ADCs be improved?

Several strategies can be employed to enhance the stability of Tubulysin-based ADCs:

  • Linker Chemistry: Utilizing different linker technologies, such as a β-glucuronidase-cleavable glucuronide linker, has been shown to protect the acetate from hydrolysis and improve in vivo activity compared to conventional dipeptide linkers.[13][15]

  • Site-Specific Conjugation: Conjugating the tubulysin payload to specific sites on the antibody can sterically hinder enzymatic degradation of the payload and reduce metabolic liabilities.[6][14]

  • Payload Modification: Replacing the labile acetate group with more stable moieties like a carbamate or a propyl ether has been demonstrated to prevent metabolism while retaining potent anti-tumor activity.[6][16][17]

5. What are the recommended storage and handling procedures for this compound and its conjugates?

For Tubulysin compounds, it is generally recommended to store them in a tightly sealed container in a dry, cool, and well-ventilated area.[18] Specific storage conditions, such as temperature, may vary, so it is crucial to refer to the Certificate of Analysis provided by the supplier.[19][20] For stock solutions, storage at -20°C for up to a month or -80°C for up to six months is often recommended, with protection from light and storage under nitrogen.[21] When handling, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn in a well-ventilated space to avoid contact and inhalation.[18][22]

Troubleshooting Guides

Problem 1: Unexpected Loss of ADC Potency in In Vivo Studies
Potential Cause Recommended Solution
In vivo cleavage of the C11-acetate ester Investigate alternative linker chemistries, such as glucuronide linkers, which can offer better protection for the acetate group.[13][15] Consider site-specific conjugation to a location on the antibody that may sterically shield the payload from plasma esterases.[6][14] Alternatively, explore the use of tubulysin analogs where the acetate has been replaced with a more stable functional group like a carbamate or propyl ether.[6][16]
Suboptimal linker cleavage at the tumor site Ensure the chosen linker is appropriate for the tumor microenvironment. For example, protease-cleavable linkers require the presence of specific proteases within the target cell. If the target cells have low levels of the required enzyme, consider a different cleavable linker or a non-cleavable linker.
Poor pharmacokinetics (PK) of the ADC High drug-to-antibody ratios (DAR) can sometimes lead to faster clearance.[8] If using a high DAR ADC, consider evaluating an ADC with a lower DAR. Site-specific conjugation can also lead to more homogeneous ADCs with improved PK profiles.[6]
Problem 2: High Variability in In Vitro Cytotoxicity Assays
Potential Cause Recommended Solution
Inconsistent cell seeding density Ensure a consistent number of cells are seeded in each well. Use a reliable cell counting method and ensure the cell suspension is homogenous before plating.
Edge effects in multi-well plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS.
Payload instability in culture medium Prepare fresh dilutions of the ADC for each experiment. Minimize the time the ADC is kept in solution at 37°C before being added to the cells.
Problem 3: ADC Shows Reduced Potency in a Putative MDR Cell Line
Potential Cause Recommended Solution
MDR is not mediated by P-gp Confirm the expression and functionality of P-gp in your resistant cell line using techniques like Western blotting and rhodamine 123 efflux assays.[23] If P-gp is not the primary resistance mechanism, investigate other potential MDR mechanisms (e.g., other ABC transporters, altered apoptosis pathways).
Linker-payload is a P-gp substrate While tubulysin itself is a poor P-gp substrate, certain linker-payload combinations might have some susceptibility to efflux.[11] Test the free tubulysin payload alongside the ADC in your parental and resistant cell lines. If the free drug is potent in both, but the ADC is not, this may suggest an issue with the linker-payload combination being a substrate for an efflux pump. The use of a P-gp inhibitor, such as verapamil, can help confirm P-gp involvement.[11]
Downregulation of the target antigen Verify the expression level of the target antigen on the surface of the resistant cell line compared to the parental cell line using flow cytometry or other quantitative methods. A significant decrease in antigen expression will lead to reduced ADC internalization and efficacy.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Tubulysin-based ADCs

Cell LineTarget AntigenADCIC50 (ng/mL)Reference
L428 (MDR+)CD30αCD30-Glucuronide-Tubulysin(OAc)~1-10[8]
DELBVR (MDR+)CD30αCD30-Glucuronide-Tubulysin(OAc)~1-10[8]
N87Her2Trastuzumab-mcGly-TubulysinLow nanomolar range[6]
BT474Her2Trastuzumab-mcGly-TubulysinLow nanomolar range[6]
MDA-MB-453Her2Trastuzumab-mcGly-TubulysinSlightly lower than N87/BT474[6]
HT-29 (non-Her2)Her2Trastuzumab-mcGly-Tubulysin~1000-fold reduced potency[6]

Table 2: In Vivo Efficacy of a Tubulysin-based ADC

Xenograft ModelADCDoseOutcomeReference
N87 Gastric CancerADC1 (Tubulysin-based)10 mg/kg (Q4dx4)Nearly complete tumor regression[14]
N87 Gastric CancerADC1 (Tubulysin-based)3 mg/kg (Q4dx4)Partial tumor regression[14]
N87 Gastric CancerADC1 (Tubulysin-based)1 mg/kg (Q4dx4)Modestly delayed growth[14]
BJAB.Luc-Pgp Lymphoma (MDR)Anti-CD22 Tubulysin ADC1 mg/kg (single dose)Improved activity relative to MMAE ADC[7]

Table 3: Plasma Stability of Tubulysin ADCs

ADCLinker/Payload Modification% Acetate Cleavage (in mouse plasma)TimeReference
ADC1mcGly-Tubulysin (acetate)83%72 hours[6]
ADC4mcGly-Tubulysin (carbamate)No cleavage observed72 hours[6]

Experimental Protocols

In Vitro Cytotoxicity Assay
  • Cell Plating: Seed cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • ADC Dilution: Prepare a serial dilution of the this compound based ADC and a non-targeting control ADC in cell culture medium.

  • Treatment: Remove the old medium from the cell plates and add the diluted ADCs to the respective wells. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for a defined period (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.

ADC Conjugation via Reduced Interchain Disulfides
  • Antibody Reduction: To a solution of the antibody in PBS, add a molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). Incubate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C) to reduce the interchain disulfide bonds.

  • Buffer Exchange: Remove the excess reducing agent by buffer exchange into a conjugation-compatible buffer (e.g., PBS with EDTA) using a desalting column.

  • Linker-Payload Addition: Immediately add the maleimide-functionalized this compound linker-payload to the reduced antibody solution. The molar ratio of linker-payload to antibody will determine the final drug-to-antibody ratio (DAR).

  • Conjugation Reaction: Allow the conjugation reaction to proceed for a set time (e.g., 1-2 hours) at a specific temperature (e.g., room temperature or 4°C).

  • Quenching: Quench any unreacted maleimide groups by adding an excess of a capping agent like N-acetylcysteine.

  • Purification: Purify the ADC from unconjugated linker-payload and other reaction components using a suitable method, such as size exclusion chromatography (SEC) or protein A chromatography.

  • Characterization: Characterize the purified ADC to determine the DAR (e.g., by hydrophobic interaction chromatography or mass spectrometry), protein concentration, and aggregation levels.

In Vivo Plasma Stability Assay
  • Dosing: Administer a single intravenous (IV) dose of the this compound based ADC to a cohort of mice.

  • Sample Collection: At various time points post-injection (e.g., 1, 24, 48, 96, 168 hours), collect blood samples from the mice into tubes containing an anticoagulant.

  • Plasma Isolation: Separate the plasma from the blood cells by centrifugation.

  • Immunocapture: Isolate the ADC from the plasma using an immunocapture method. For example, use magnetic beads coated with an anti-human IgG antibody to capture the ADC.

  • LC-MS Analysis: Analyze the captured ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) and to identify any metabolites, such as the deacetylated form of the tubulysin payload.[6][7]

  • Data Analysis: Plot the DAR over time to assess the in vivo stability of the ADC.

Visualizations

Tubulysin_ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Tubulysin ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Tubulin Tubulin Dimers Lysosome->Tubulin 4. Payload Release (this compound) Microtubules Microtubules Tubulin->Microtubules 5. Polymerization Inhibition MDR_Pump MDR Efflux Pump (e.g., P-gp) Tubulin->MDR_Pump 7. Evasion of Efflux Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Cycle Arrest

Caption: Mechanism of action of a this compound based ADC.

Experimental_Workflow_MDR start Start conjugation ADC Conjugation (this compound) start->conjugation characterization ADC Characterization (DAR, Purity) conjugation->characterization parental_cells Parental Cell Line (MDR-) characterization->parental_cells mdr_cells MDR+ Cell Line (e.g., P-gp overexpressing) characterization->mdr_cells invitro_assay In Vitro Cytotoxicity Assay (IC50) parental_cells->invitro_assay mdr_cells->invitro_assay invivo_study In Vivo Xenograft Study (MDR model) invitro_assay->invivo_study evaluation Efficacy Evaluation invivo_study->evaluation end End evaluation->end

Caption: Workflow for evaluating a Tubulysin ADC against MDR cells.

Troubleshooting_ADC_Stability start Low In Vivo Efficacy check_stability Assess In Vivo Stability (Plasma DAR over time) start->check_stability dar_stable DAR Stable? check_stability->dar_stable dar_unstable DAR Unstable dar_stable->dar_unstable No other_issues Investigate Other Causes (e.g., Target Expression) dar_stable->other_issues Yes check_payload Payload Intact? dar_unstable->check_payload payload_cleaved Payload Cleaved (e.g., Deacetylation) check_payload->payload_cleaved No linker_cleaved Premature Linker Cleavage check_payload->linker_cleaved Yes solution1 Modify Payload (e.g., carbamate) payload_cleaved->solution1 solution3 Site-Specific Conjugation payload_cleaved->solution3 solution2 Optimize Linker Chemistry linker_cleaved->solution2

Caption: Logic diagram for troubleshooting ADC stability issues.

References

Troubleshooting low conjugation efficiency of Tubulysin IM-3 to antibodies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low conjugation efficiency of Tubulysin IM-3 to antibodies. The information is presented in a question-and-answer format to directly address common issues.

Troubleshooting Guide

Question: We are observing a low Drug-to-Antibody Ratio (DAR) after our conjugation reaction. What are the potential causes and how can we improve it?

Answer: Low DAR is a common issue in ADC development and can stem from several factors throughout the conjugation process.[1][2] Here are the primary areas to investigate:

  • Suboptimal Reaction Conditions: The efficiency of the conjugation reaction is highly dependent on the reaction environment.

    • pH: For thiol-maleimide conjugation, the recommended pH range is 6.5-7.5.[3][4] At a pH below 6.5, the reaction rate can be slow, while a pH above 7.5 can lead to competing reactions with amines (e.g., on lysine residues) and hydrolysis of the maleimide group.[3][4]

    • Temperature and Time: Ensure the reaction is proceeding at the optimal temperature and for a sufficient duration. Most protocols suggest reacting for 2 hours at room temperature or overnight at 4°C.[5] Insufficient reaction time can lead to incomplete conjugation.

  • Inefficient Antibody Reduction: If you are using a cysteine-based conjugation strategy, incomplete reduction of the antibody's interchain disulfide bonds will result in fewer available thiol groups for conjugation.

    • Reducing Agent: The choice and concentration of the reducing agent are critical. TCEP (tris(2-carboxyethyl)phosphine) is often preferred as it is selective and does not need to be removed before conjugation.[5] A 10-fold molar excess of TCEP is a common starting point.[5]

    • Incubation Time: Allow for sufficient incubation time with the reducing agent, typically around 20-30 minutes at room temperature.

  • Drug-Linker Molar Excess: An insufficient amount of the this compound linker-payload will lead to a lower DAR.

    • Molar Ratio: A molar excess of 10-20 fold of the drug-linker to the antibody is generally recommended to drive the reaction to completion.

  • Quality of Reagents: The purity and stability of both the antibody and the this compound drug-linker are paramount.

    • Antibody Purity: Ensure the antibody solution is free from other proteins (like BSA) and interfering substances such as Tris or glycine buffers, which contain free amines.[4]

    • Drug-Linker Stability: Tubulysin analogues can be sensitive. Ensure the drug-linker has been stored correctly and is not degraded. The C-11 acetate on some tubulysins is known to be labile and its loss can affect conjugation efficiency and potency.[1][6]

Question: We are seeing significant batch-to-batch inconsistency in our conjugation results. What could be the cause?

Answer: Inconsistent results often point to variability in one or more critical process parameters. Key areas to standardize include:

  • Reagent Preparation: Ensure that all buffers and stock solutions are prepared fresh and consistently for each batch. The concentration of the antibody and drug-linker should be accurately determined before each conjugation.

  • Process Hold Times: The duration between antibody reduction and the addition of the drug-linker should be minimized and kept consistent. Holding the reduced antibody for extended periods can lead to re-oxidation of the thiol groups.

  • Environmental Factors: Maintain a consistent temperature and mixing speed during the reaction. Protect light-sensitive reagents from light.

Question: Our final ADC product shows high levels of aggregation. How can we prevent this?

Answer: Aggregation is a significant challenge in ADC manufacturing, often driven by the increased hydrophobicity of the ADC compared to the parent antibody.[7]

  • Hydrophobicity of the Payload: Tubulysin is a hydrophobic molecule, which can increase the propensity for aggregation.[7]

  • DAR: A high DAR can lead to increased aggregation. Optimizing for a lower, more homogeneous DAR (typically 2-4) can improve solubility.

  • Formulation: The final formulation of the ADC is critical. The use of stabilizing excipients in the formulation buffer can help prevent aggregation.

  • Purification: Prompt and efficient purification after the conjugation reaction is important to remove unreacted drug-linker and other impurities that might contribute to aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of this compound linker to antibody?

A1: For initial experiments, a 10-20 fold molar excess of the this compound linker-payload to the antibody is recommended for thiol-maleimide conjugation. This ratio may need to be optimized depending on the specific antibody and linker chemistry.

Q2: What is the optimal pH for conjugating a maleimide-functionalized this compound to a reduced antibody?

A2: The optimal pH for thiol-maleimide conjugation is between 6.5 and 7.5.[3][4] This range ensures the specific reaction with thiol groups while minimizing side reactions.

Q3: How can we confirm that the C-11 acetate group of our Tubulysin payload is intact after conjugation?

A3: The stability of the C-11 acetate is crucial for the cytotoxic activity of many tubulysins.[1][6] Its integrity can be assessed using mass spectrometry (MS) to analyze the mass of the conjugated payload. A mass difference of approximately 42 Da would indicate the loss of the acetate group.[6]

Q4: What purification methods are recommended for this compound ADCs?

A4: Size exclusion chromatography (SEC) is a common method to remove unconjugated drug-linker and other small molecule impurities. Hydrophobic interaction chromatography (HIC) can be used to separate ADC species with different DARs and to remove unconjugated antibody.[2]

Q5: What is a typical target Drug-to-Antibody Ratio (DAR) for a Tubulysin ADC?

A5: An optimal DAR is a balance between efficacy and safety. For many ADCs, a DAR of 2 to 4 is considered ideal. Higher DARs can lead to faster clearance and increased toxicity. For a specific Tubulysin ADC, a DAR of 4.4 has been reported in preclinical studies.[6]

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
pH for Thiol-Maleimide Conjugation 6.5 - 7.5Balances reaction rate and specificity.[3][4]
Molar Excess of Drug-Linker 10 - 20 foldCan be optimized for specific antibody-drug pairs.
Antibody Concentration 1 - 10 mg/mLHigher concentrations can improve conjugation efficiency.
TCEP Molar Excess for Reduction 10 - 100 foldFor reduction of interchain disulfide bonds.
Reaction Time 2 hours at RT or overnight at 4°CProtect from light if using a light-sensitive linker.[5]
Target DAR 2 - 4A common target for optimal therapeutic index.

Experimental Protocols

Protocol 1: Antibody Reduction (for Cysteine Conjugation)
  • Buffer Exchange: Prepare the antibody in a suitable reaction buffer (e.g., PBS, pH 7.2-7.4). Ensure the buffer is free of amines (e.g., Tris) and has been degassed.

  • Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL.

  • Addition of Reducing Agent: Add a 10-fold molar excess of TCEP solution to the antibody solution.

  • Incubation: Gently mix and incubate at room temperature for 20-30 minutes.

Protocol 2: this compound Conjugation (Thiol-Maleimide)
  • Prepare Drug-Linker Stock: Immediately before use, dissolve the maleimide-functionalized this compound in a suitable organic solvent (e.g., DMSO) to a concentration of 10 mM.

  • Add Drug-Linker: Add the desired molar excess (e.g., 15-fold) of the this compound stock solution to the reduced antibody solution.

  • Reaction: Gently mix the reaction and incubate at room temperature for 2 hours or overnight at 4°C. Protect the reaction from light.

  • Quenching (Optional): The reaction can be quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine.

Protocol 3: ADC Purification
  • Removal of Unconjugated Drug: Purify the ADC from unreacted this compound using a desalting column or size exclusion chromatography (SEC).

  • DAR Characterization and Fractionation: Analyze the purified ADC using Hydrophobic Interaction Chromatography (HIC) to determine the DAR and the distribution of different drug-loaded species. Fractions with the desired DAR can be collected.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis antibody Antibody in Amine-Free Buffer reduction Antibody Reduction (with TCEP) antibody->reduction tubulysin This compound Maleimide-Linker conjugation Conjugation Reaction (pH 6.5-7.5) tubulysin->conjugation reduction->conjugation sec SEC/Desalting conjugation->sec hic HIC Analysis sec->hic final_adc Purified ADC hic->final_adc

Caption: Experimental workflow for this compound ADC conjugation.

signaling_pathway Ab_SH Reduced Antibody (Thiol) ADC Tubulysin-Antibody Conjugate (Stable Thioether Bond) Ab_SH->ADC Thiol-Maleimide Michael Addition Tub_Mal This compound (Maleimide) Tub_Mal->ADC

Caption: Thiol-maleimide conjugation reaction pathway.

References

Technical Support Center: Managing Hepatotoxicity of Tubulysin-Based ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to manage hepatotoxicity associated with tubulysin-based antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms driving hepatotoxicity with tubulysin-based ADCs?

A1: Hepatotoxicity associated with tubulysin-based ADCs is multifactorial, stemming from both target-independent and payload-specific effects. The primary drivers include:

  • Off-Target Uptake of Intact ADC: The liver, rich in sinusoidal endothelial cells (LSECs) and Kupffer cells (resident macrophages), is a primary site for ADC clearance.[1] These cells can non-specifically internalize ADCs through various mechanisms, leading to "off-target" toxicity.[1] Key uptake pathways include:

    • Mannose Receptor (MR): LSECs express the mannose receptor, which can bind to specific glycan patterns (agalactosylated G0F glycans) on the Fc region of the ADC's antibody, leading to internalization.

    • Fc Gamma Receptors (FcγRs): Kupffer cells express FcγRs, which can mediate the uptake of ADCs, particularly ADC aggregates.

    • Nonspecific Endocytosis: General endocytic processes like macropinocytosis can also contribute to the uptake of ADCs, especially those with increased hydrophobicity.[2]

  • Premature Payload Release: If the linker connecting the tubulysin payload to the antibody is unstable in circulation, the highly potent cytotoxin can be released systemically. This free payload can then distribute to highly perfused organs like the liver, causing toxicity.[3][4]

  • Payload-Mediated Cytotoxicity: Once inside a hepatocyte (either through off-target uptake or exposure to free payload), the tubulysin payload exerts its potent cytotoxic effect by inhibiting tubulin polymerization. This disrupts the microtubule network, leading to cell cycle arrest and ultimately, apoptosis.[5]

Q2: Hepatotoxicity is a known dose-limiting toxicity for tubulysin ADCs. How has this been addressed in next-generation ADCs?

A2: Yes, hepatotoxicity has been a significant challenge, even leading to the discontinuation of clinical trials for some tubulysin-based ADCs like MEDI4276.[6] Strategies to mitigate this involve modifying the payload and linker. For example, the ADC DX126-262 utilizes Tub114, a novel Tubulysin B analog with a hydrophilic ethylene glycol moiety. This modification, combined with a stable linker, was shown to effectively reduce the inherent hepatotoxicity while maintaining potent anti-tumor efficacy in preclinical models.[6][7]

Q3: What is the proposed intracellular signaling pathway for tubulysin-induced hepatocyte apoptosis?

A3: While the primary mechanism is microtubule disruption, studies on Tubulysin A suggest it can induce apoptosis through an intrinsic, autophagy-mediated pathway. Disruption of the cytoskeleton can trigger a cascade involving lysosomal permeabilization and the release of proteases like Cathepsin B into the cytosol. Cathepsin B can then activate the mitochondrial pathway of apoptosis, leading to the release of Cytochrome C, activation of the caspase cascade, and programmed cell death.

Below is a diagram illustrating this proposed pathway.

G Proposed Signaling Pathway for Tubulysin-Induced Hepatocyte Apoptosis cluster_0 Cellular Uptake cluster_1 Cytosolic Events cluster_2 Mitochondrial Pathway ADC Tubulysin-ADC Tubulin Tubulin Polymerization ADC->Tubulin Off-target uptake & lysosomal release FreePayload Free Tubulysin Payload FreePayload->Tubulin Diffusion Microtubule Microtubule Disruption Tubulin->Microtubule Inhibition Lysosome Lysosomal Stress / Permeabilization Microtubule->Lysosome CathepsinB Cathepsin B Release Lysosome->CathepsinB Mitochondrion Mitochondrion CathepsinB->Mitochondrion Activates CytochromeC Cytochrome C Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed pathway of tubulysin-induced hepatocyte apoptosis.

Troubleshooting Guides

Q4: My in vitro hepatocyte viability assay (e.g., using 3D spheroids) shows high background signal or significant well-to-well variability. What are the potential causes and solutions?

A4: High background and variability can obscure true compound effects. Consider the following troubleshooting steps:

Potential CauseRecommended Solution
Inconsistent Spheroid Size Ensure a homogenous single-cell suspension before seeding. Centrifuge the plate gently after seeding (e.g., 200 x g for 2-3 minutes) to ensure cells settle uniformly in the well bottom.
High Cell Seeding Density An excessive number of cells can lead to high spontaneous absorbance/fluorescence. Titrate the initial cell seeding number to find a density that gives a robust signal within the linear range of the assay.[8]
Forceful Pipetting Aggressive pipetting during media changes or reagent addition can dislodge cells or disrupt spheroids. Handle the plate gently and pipette solutions against the side of the well slowly.[8]
Media Component Interference Certain components in the culture medium (e.g., phenol red, high concentrations of reducing agents) can interfere with viability reagents (like MTT or resazurin). Test the medium alone for background signal and consider using a medium specifically designed for such assays if interference is high.[8]
Edge Effects Wells on the edge of the plate are more prone to evaporation, leading to altered concentrations and cell stress. To minimize this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for the experiment.

Q5: I'm observing significant hepatotoxicity (elevated ALT/AST) in my in vivo model, but liver histology shows only minimal to moderate damage. How should I interpret this discrepancy?

A5: This scenario requires careful consideration of the timing and nature of the injury.

  • Acute, Transient Injury: Elevated ALT/AST are sensitive biomarkers of acute hepatocellular injury. It's possible the ADC caused a rapid but transient injury from which the liver is already beginning to recover by the time of tissue collection. The liver has a remarkable regenerative capacity, and histological evidence might be less dramatic if the peak of injury has passed. Consider including earlier time points for blood and tissue collection in your next study to capture the peak of the damage.

  • Mitochondrial Injury: Some drug-induced liver injuries (DILI) are primarily caused by mitochondrial damage, which may not always result in dramatic necrotic changes visible by standard H&E staining.[9] In such cases, serum biomarkers can be significantly elevated while histology appears relatively mild. Consider specialized stains (e.g., for oxidative stress) or transmission electron microscopy (TEM) to assess mitochondrial morphology.

  • Functional vs. Structural Damage: The elevated enzymes may reflect a functional impairment or cellular stress that precedes overt cell death and structural changes. The histological findings of mild ballooning degeneration or scattered single-cell apoptosis might be the only morphological correlate to significant enzyme release.

Q6: How can I determine if the observed hepatotoxicity is due to off-target uptake of the intact ADC versus premature release of the free tubulysin payload?

A6: Differentiating these mechanisms is critical for optimizing your ADC design. The following workflow can help dissect the contribution of each pathway.

G Workflow to Differentiate Toxicity Mechanisms Start Hepatotoxicity Observed In Vivo PlasmaStability 1. Perform In Vitro Plasma Stability Assay (LC-MS) Start->PlasmaStability ResultStable Result: ADC is Stable (Minimal payload release) PlasmaStability->ResultStable < 5% release ResultUnstable Result: ADC is Unstable (Significant payload release) PlasmaStability->ResultUnstable > 10% release FreePayloadAssay 2. Compare Toxicity: - Intact ADC - Free Tubulysin Payload - Control non-targeting ADC ConclusionOffTarget Conclusion: Toxicity is likely driven by OFF-TARGET UPTAKE of intact ADC. FreePayloadAssay->ConclusionOffTarget If intact ADC and control ADC are toxic but free payload is not at equivalent conc. ResultStable->FreePayloadAssay Confirm with cell assay ConclusionPayload Conclusion: Toxicity is likely driven by PREMATURE PAYLOAD RELEASE. ResultUnstable->ConclusionPayload ActionOffTarget Action: - Modify Ab Fc region (glycoengineering) - Reduce ADC hydrophobicity ConclusionOffTarget->ActionOffTarget ActionPayload Action: - Engineer a more stable linker ConclusionPayload->ActionPayload

Workflow to investigate the source of ADC hepatotoxicity.

Quantitative Preclinical Data

The following tables summarize preclinical data for the tubulysin-based ADC, DX126-262, which was designed for reduced hepatotoxicity.[6]

Table 1: In Vitro Proliferation Inhibition (IC₅₀) of DX126-262 in HER2-Expressing Cancer Cell Lines [6]

Cell LineCancer TypeHER2 ExpressionDX126-262 IC₅₀ (nM)
SK-OV-3OvarianHigh0.19
NCI-N87GastricHigh0.06
BT-474BreastHigh0.10
MDA-MB-468BreastNegative>1000

Table 2: In Vivo Acute Hepatotoxicity Markers in Mice (Fold-Increase vs. Control) [6]

CompoundDose (mg/kg)AST Fold-Increase (Day 5)ALT Fold-Increase (Day 5)
DX126-262 752.52.3
1503.23.1
Kadcyla (T-DM1) 758.84.6
15020.85.8

Data shows that the modified tubulysin ADC, DX126-262, induced significantly lower increases in liver enzymes compared to T-DM1 at equivalent high doses, indicating a better safety profile.[6]

Key Experimental Protocols

Protocol 1: 3D Hepatocyte Spheroid Viability Assay

This protocol outlines a method for assessing ADC-induced hepatotoxicity using a 3D spheroid culture model, which more closely mimics the in vivo liver microenvironment than traditional 2D cultures.

  • Materials:

    • Primary human hepatocytes (spheroid-qualified)

    • Ultra-low attachment (ULA) 96-well microplates

    • Hepatocyte plating and maintenance media

    • Test ADC, control ADC, and vehicle control

    • ATP-based 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)

    • Luminometer

  • Methodology:

    • Cell Preparation: Thaw cryopreserved primary human hepatocytes according to the supplier's protocol. Resuspend the cell pellet in plating medium to the desired concentration (e.g., 1.5 x 10⁴ cells/mL).

    • Seeding: Add 100 µL of the cell suspension to each well of a ULA 96-well plate to achieve 1,500 cells/well.

    • Spheroid Formation: Centrifuge the plate at 200 x g for 2 minutes to facilitate cell aggregation at the bottom of the wells. Incubate at 37°C, 5% CO₂ for 3-5 days undisturbed to allow for spheroid formation.

    • Dosing: After spheroid formation (typically Day 5-7), carefully remove half the medium (100 µL) from each well and replace it with 100 µL of medium containing the test ADC at 2x the final desired concentration. Include vehicle and control ADC groups.

    • Incubation: Incubate the plates for the desired exposure time (e.g., 72-144 hours).

    • Viability Assessment:

      • Equilibrate the plate and the viability assay reagent to room temperature.

      • Add a volume of reagent equal to the volume of media in the well (e.g., 100 µL).

      • Mix on an orbital shaker for 5 minutes to induce cell lysis.

      • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

      • Read luminescence using a plate reader.

    • Data Analysis: Normalize the data to the vehicle-treated control wells to determine the percent viability and calculate IC₅₀ values.

Protocol 2: ADC In Vitro Plasma Stability Assay by LC-MS

This assay is crucial for identifying ADCs with unstable linkers that may cause toxicity due to premature payload release.

  • Materials:

    • Test ADC

    • Human plasma (or other species as required)

    • Incubator (37°C)

    • Quench solution (e.g., Methanol with internal standards)

    • Centrifuge

    • LC-MS/MS system

  • Methodology:

    • Sample Preparation: Spike the test ADC into plasma to a final concentration of ~250 nM. Aliquot the mixture into separate tubes for each time point (e.g., 0, 6, 24, 48, 96, 168 hours).

    • Incubation: Place the tubes in an incubator at 37°C. The T=0 sample is processed immediately.

    • Quenching and Protein Precipitation: At each designated time point, stop the reaction by adding 6 volumes of cold quench solution (e.g., 300 µL of methanol with internal standard to 50 µL of plasma). Vortex vigorously for 5 minutes.

    • Centrifugation: Centrifuge the samples at high speed (e.g., 3220 x g) for 30 minutes at 4°C to pellet the precipitated proteins.

    • Sample Analysis: Carefully transfer the supernatant to a new plate or vials. Dilute with water as needed for LC-MS/MS analysis.

    • LC-MS/MS Analysis: Use an appropriate LC-MS/MS method to quantify the amount of released free payload in the supernatant at each time point.

    • Data Analysis: Plot the concentration of released payload over time to determine the stability of the ADC in plasma and calculate its half-life. Significant payload release early in the time course indicates poor stability.

References

Impact of site-specific conjugation on Tubulysin IM-3 ADC performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers working with site-specific Tubulysin IM-3 Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound, like other tubulysins, is a highly potent inhibitor of tubulin polymerization.[1][2][3] By binding to the vinca domain of tubulin, it disrupts microtubule dynamics within the cell.[1] This interference with the microtubule network leads to cell cycle arrest and ultimately induces apoptosis (programmed cell death).[3] Due to their high cytotoxicity, tubulysins are prime candidates for targeted delivery to cancer cells via ADCs.[1]

Q2: Why is site-specific conjugation important for this compound ADCs?

Site-specific conjugation offers several advantages over traditional stochastic conjugation methods (e.g., lysine or cysteine conjugation), leading to a more homogeneous ADC product with a precisely controlled drug-to-antibody ratio (DAR).[4][5] This homogeneity is crucial for predictable pharmacokinetics, improved therapeutic index, and a better understanding of structure-activity relationships.[6] For highly potent payloads like this compound, controlling the DAR is critical to balance efficacy and toxicity.[7] Site-specific conjugation can also influence the metabolic stability of the ADC.[8][9]

Q3: What are the known stability liabilities of tubulysin-based ADCs?

A primary stability concern for many tubulysin analogues is the hydrolysis of the C-11 acetate group.[10][11] Loss of this acetate moiety can significantly reduce the cytotoxicity of the payload, leading to diminished ADC efficacy in vivo.[1][9] Both the choice of linker and the specific conjugation site can impact the stability of this functional group.[10][12]

Troubleshooting Guide

Symptom/Issue Possible Cause Recommended Action
Low Conjugation Efficiency Low antibody concentration or purity.Ensure the antibody concentration is >0.5 mg/mL and purity is >95%. Consider using an antibody concentration and clean-up kit if needed.
Interfering substances in the antibody buffer (e.g., BSA, sodium azide).Perform a buffer exchange to remove low molecular weight additives. Avoid sodium azide, especially with HRP conjugates.
Poor In Vitro Potency (High IC50) Deacetylation of this compound during conjugation or storage.Analyze the ADC by mass spectrometry to check for loss of the acetate group.[1] Optimize conjugation conditions (pH, temperature) to minimize hydrolysis.
Compromised antibody binding after conjugation.Verify that the conjugation site is not within the antigen-binding region.[6] Perform an ELISA or SPR assay to confirm antigen binding affinity post-conjugation.
Sub-optimal In Vivo Efficacy Despite Good In Vitro Potency Rapid in vivo clearance of the ADC.Investigate the impact of the conjugation site and overall ADC hydrophobicity on pharmacokinetics.[8][9] A rat pharmacokinetic study can evaluate ADC clearance.[10]
In vivo instability and premature payload release.Use affinity-capture LC-MS to monitor in vivo ADC stability and DAR over time.[1] Consider alternative, more stable linkers or conjugation sites.[10][12]
Metabolism of the this compound payload.The C-11 acetate ester is a known metabolic liability.[1][8][9] If deacetylation is confirmed in vivo, consider structural modifications to the payload, such as replacing the acetate with a more stable group like a propyl ether.[1]
High Variability in Experimental Results ADC heterogeneity (variable DAR).Utilize site-specific conjugation to produce a homogeneous ADC with a defined DAR.[4][5] Characterize the final product thoroughly to confirm homogeneity.[7]
Nanoparticle aggregation (if applicable).Ensure proper dispersion of nanoparticles before conjugation, potentially using sonication.[13]

Quantitative Data Summary

Table 1: Impact of Conjugation Site on In Vivo ADC Stability

Conjugation SiteLinker Type% Intact ADC (Day 7, in vivo)Reference
Hinge CysteinesDipeptide~80%[10]
S239C (Engineered)Dipeptide87%[10]
S239C (Engineered)Glucuronide95%[10]
C'E Loop (Enzymatic)Not SpecifiedSuperior stability vs. Cys/Lys[12]

Table 2: In Vitro Cytotoxicity of a Tubulysin ADC (Example Data)

Cell LineTarget ExpressionADC IC50 (ng/mL)Non-Targeting Control ADC IC50 (ng/mL)Reference
N87HighPotentNo activity[9]
BT474HighPotentNo activity[9]
MDA-MB-453ModerateModerately potentNo activity[9]
HT-29Negative>1000-fold less potentNo activity[9]

Experimental Protocols

Protocol 1: Site-Specific Conjugation via Engineered Cysteine

This protocol is a general guideline for conjugating a maleimide-linker-payload to an antibody with an engineered cysteine residue (e.g., S239C).

  • Antibody Preparation:

    • Dialyze the cysteine-engineered antibody (e.g., anti-HER2 S239C) into a suitable conjugation buffer (e.g., PBS, pH 7.2).

    • Concentrate the antibody to 5-10 mg/mL.

  • Partial Reduction:

    • Add a 5-10 molar excess of a mild reducing agent (e.g., TCEP) to the antibody solution.

    • Incubate at 37°C for 1-2 hours to selectively reduce the engineered interchain disulfide bonds.

  • Removal of Reducing Agent:

    • Immediately perform a buffer exchange using a desalting column to remove excess TCEP and prepare the antibody for conjugation.

  • Conjugation Reaction:

    • Dissolve the this compound-linker-maleimide payload in a compatible organic solvent (e.g., DMSO).

    • Add a 5-10 molar excess of the payload solution to the reduced antibody.

    • Incubate at room temperature for 2-4 hours or at 4°C overnight, with gentle mixing.

  • Quenching:

    • Add a 100-fold molar excess of N-acetyl-L-cysteine to quench any unreacted maleimide groups.

  • Purification and Characterization:

    • Purify the ADC using protein A chromatography or size exclusion chromatography to remove unconjugated payload and other impurities.

    • Characterize the final ADC for DAR (e.g., by LC-MS), aggregation (by SEC), and purity (by SDS-PAGE).

Protocol 2: In Vivo ADC Stability Assessment

  • Animal Dosing:

    • Administer a single intravenous (IV) dose of the this compound ADC to mice or rats.

  • Sample Collection:

    • Collect blood samples at various time points (e.g., 0, 24, 48, 96, 168 hours) into plasma collection tubes (e.g., containing K2EDTA).[14]

  • Immunocapture:

    • Use an anti-human IgG antibody (or other appropriate capture reagent) coated on magnetic beads to capture the ADC from the plasma samples.

  • Analysis by LC-MS:

    • After washing the beads to remove non-specifically bound proteins, elute the ADC.

    • Analyze the eluted ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point.[1]

    • A decrease in mass corresponding to the payload-linker indicates in vivo deconjugation. A mass loss of ~42 Da can indicate deacetylation of the tubulysin payload.[9]

Visualizations

G cluster_workflow Site-Specific ADC Conjugation Workflow A Engineered mAb B Partial Reduction (TCEP) A->B C Buffer Exchange B->C E Conjugation Reaction C->E D This compound Linker-Maleimide D->E F Purification (e.g., SEC) E->F G Characterization (LC-MS, SDS-PAGE) F->G H Homogeneous ADC G->H

Caption: Workflow for site-specific conjugation of this compound.

G cluster_pathway This compound Mechanism of Action ADC This compound ADC Binds to Target Cell Internalization Receptor-Mediated Internalization ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Linker Cleavage & Payload Release Lysosome->Release Tubulin This compound Binds to Tubulin Release->Tubulin Disruption Microtubule Network Disruption Tubulin->Disruption Arrest Cell Cycle Arrest (G2/M Phase) Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Cellular mechanism of action for a this compound ADC.

G cluster_troubleshooting Troubleshooting Poor In Vivo Efficacy Start Poor In Vivo Efficacy Observed Check_PK Analyze ADC Pharmacokinetics Start->Check_PK Rapid_Clearance Rapid Clearance? Check_PK->Rapid_Clearance Check_Stability Assess In Vivo Stability (DAR over time) Unstable ADC Unstable? Check_Stability->Unstable Rapid_Clearance->Check_Stability No Modify_Site Change Conjugation Site to Less Hydrophobic Region Rapid_Clearance->Modify_Site Yes Modify_Linker Optimize Linker Chemistry Unstable->Modify_Linker Yes Check_Metabolism Check for Payload Metabolism (e.g., Deacetylation) Unstable->Check_Metabolism No End Re-evaluate In Vivo Modify_Site->End Modify_Linker->End Metabolized Payload Metabolized? Check_Metabolism->Metabolized Modify_Payload Modify Payload to Block Metabolism (e.g., Ether linkage) Metabolized->Modify_Payload Yes Metabolized->End No Modify_Payload->End

Caption: Decision tree for troubleshooting poor in vivo ADC performance.

References

Formulation strategies to improve Tubulysin IM-3 solubility and stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to improve the solubility and stability of Tubulysin analogues, with a focus on addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating Tubulysin compounds like Tubulysin IM-3?

A1: Tubulysins are highly potent cytotoxic peptides with a complex structure. The primary formulation challenges are their inherent hydrophobicity, leading to poor aqueous solubility, and the chemical instability of certain functional groups. A critical liability for many tubulysins is the hydrolysis of the C-11 acetate ester, which is crucial for their high cytotoxic activity. Loss of this acetate group can lead to a significant reduction in potency.[1][2][3][4]

Q2: What are the general starting solvents for dissolving this compound?

A2: Due to their hydrophobic nature, Tubulysins are often dissolved in organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions.[5][6] For in vivo studies, co-solvent systems are typically required. While specific data for this compound is limited, formulations for the related compound Tubulysin IM-2 suggest using a stock solution in DMSO, which is then further diluted with vehicles containing agents like PEG300, Tween 80, saline, or corn oil to improve tolerability and distribution.[7]

Q3: How can the stability of the critical C-11 acetate ester in Tubulysins be improved?

A3: Improving the stability of the labile C-11 acetate is a key challenge, particularly for long-circulating formulations like antibody-drug conjugates (ADCs). Strategies include:

  • Structural Modification: Replacing the acetate with a more stable functional group, such as a propyl ether or a carbamate, has been shown to prevent in-vivo metabolism while retaining high potency.[1][3]

  • Linker and Conjugation Chemistry (for ADCs): In the context of ADCs, the choice of the chemical linker and the site of conjugation on the antibody can protect the acetate group from hydrolysis. For instance, a β-glucuronidase-cleavable linker has been shown to better protect the acetate compared to conventional dipeptide linkers.[2][8] Site-specific conjugation to less solvent-exposed antibody sites can also reduce the rate of acetate hydrolysis.[3][4][9]

Q4: What analytical methods are recommended for assessing the solubility and stability of this compound?

A4: To assess solubility, visual inspection for particulates after dissolution is a primary step, followed by quantitative methods like High-Performance Liquid Chromatography (HPLC) to determine the concentration in a saturated solution. For stability analysis, especially monitoring the hydrolysis of the acetate ester, mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is essential.[1][10] For ADCs, specialized techniques like hydrophobic interaction chromatography (HIC) and ligand-binding assays can be used to monitor the integrity of the conjugate and the payload in biological matrices.[4][10][11]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Precipitation observed when diluting DMSO stock solution into aqueous buffer. The compound has low aqueous solubility. The final concentration exceeds its solubility limit in the aqueous buffer.1. Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) in the final solution, if experimentally permissible. 2. Adjust the pH of the aqueous buffer. Peptides are often more soluble at a pH away from their isoelectric point.[5][6] 3. Use sonication or gentle heating (<40°C) to aid dissolution.[5][6] 4. Incorporate surfactants or solubilizing agents like Tween 80 or PEG300 into the formulation.[7]
Loss of cytotoxic activity over time in an aqueous formulation. Degradation of the Tubulysin molecule, most likely hydrolysis of the C-11 acetate ester.[3][4]1. Prepare fresh solutions before each experiment. 2. Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.[7] 3. For longer-term stability in solution, consider formulating at an optimal pH (requires a pH-stability study) or using a lyophilized powder for reconstitution.[12] 4. If developing a stable analogue, consider replacing the acetate with a more robust group like an ether or carbamate.[1][3]
Inconsistent results in cell-based assays. Incomplete solubilization leading to inaccurate concentration determination. Adsorption of the hydrophobic compound to plasticware.1. Centrifuge the stock solution before making dilutions to pellet any undissolved compound.[6] 2. Always verify the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV). 3. Consider using low-adhesion microplates or glassware. 4. Include a small percentage of serum or BSA in the assay medium to reduce non-specific binding.

Data Summary

The stability of Tubulysins is often evaluated in the context of ADCs, where the cleavage of the critical acetate ester is a primary degradation pathway.

Table 1: Comparative Stability of Tubulysin ADC Analogues in Mouse Plasma

ADC Construct Functional Group at C-11 % Cleavage after 72h Reference
Tubulysin Ester ADC Acetate 83% [3]

| Tubulysin Carbamate ADC | Carbamate | 0% |[3] |

This table illustrates how modifying the labile ester to a carbamate can dramatically improve plasma stability.

Table 2: In Vitro and In Vivo Formulation Examples for Tubulysin Analogues

Formulation Component Purpose Example Formulation (for IM/IV injection) Reference
Solvent Primary dissolution of the compound DMSO [7]
Co-solvent / Solubilizer Improve solubility in aqueous vehicle PEG300, Tween 80, Corn oil [7]
Vehicle Diluent for injection Saline, ddH₂O [7]

| Example Ratio | A common multi-component system | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |[7] |

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment
  • Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex or sonicate briefly to ensure complete dissolution.

  • Solubility Test: In separate microcentrifuge tubes, add your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Serial Dilution: Add small aliquots of the DMSO stock solution to the aqueous buffers to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 10 µM, 1 µM). Keep the final percentage of DMSO consistent and as low as possible across all samples (e.g., <1%).

  • Equilibration: Gently mix the solutions and let them equilibrate at room temperature for 1-2 hours.

  • Visual Inspection: Visually inspect each tube for any signs of precipitation against a dark background.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved material.

  • Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved this compound using a validated HPLC method. The highest concentration with no precipitation is the approximate solubility under those conditions.

Protocol 2: Stability Assessment by LC-MS
  • Sample Preparation: Prepare a solution of this compound in the desired formulation buffer at a known concentration (e.g., 10 µM).

  • Incubation: Incubate the solution under the desired test conditions (e.g., 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.

  • Quenching (optional): If the degradation is rapid, quench the reaction by adding an equal volume of cold acetonitrile or by freezing immediately at -80°C.

  • LC-MS Analysis:

    • Inject the samples into an LC-MS system.

    • Use a suitable C18 reverse-phase column.

    • Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Monitor the mass-to-charge ratio (m/z) for the parent this compound molecule and the expected deacetylated product (mass loss of 42 Da).

  • Data Analysis: Calculate the percentage of intact this compound remaining at each time point by comparing its peak area to the total peak area (intact + degraded product). Plot the percentage remaining versus time to determine the degradation rate.

Visualizations

G cluster_prep Phase 1: Preparation & Initial Screening cluster_formulation Phase 2: Formulation Development cluster_stability Phase 3: Stability & Validation start Start: Lyophilized This compound Powder stock Prepare High-Concentration Stock in 100% DMSO start->stock screen Screen Solubility in Aqueous Buffers (PBS, etc.) stock->screen precip Precipitation Observed? screen->precip add_cosolvent Increase Co-solvent % (e.g., DMSO, PEG300) precip->add_cosolvent Yes adjust_ph Adjust Buffer pH precip->adjust_ph Yes add_surfactant Add Surfactant (e.g., Tween 80) precip->add_surfactant Yes soluble Soluble Formulation Achieved precip->soluble No add_cosolvent->screen adjust_ph->screen add_surfactant->screen stability_test Incubate at 37°C (Time-course) soluble->stability_test lcms Analyze by LC-MS for Acetate Hydrolysis stability_test->lcms stable Formulation Stable? lcms->stable stable->add_cosolvent No final Final Formulation Protocol stable->final Yes

Caption: Workflow for developing a soluble and stable this compound formulation.

G cluster_troubleshooting Troubleshooting Experimental Variability issue Inconsistent Assay Results (e.g., IC50 values) cause1 Incomplete Solubilization issue->cause1 cause2 Compound Degradation issue->cause2 cause3 Adsorption to Labware issue->cause3 solution1a Centrifuge Stock Solution Before Use cause1->solution1a solution1b Validate Concentration with HPLC cause1->solution1b solution2a Prepare Solutions Fresh cause2->solution2a solution2b Confirm Integrity with LC-MS cause2->solution2b solution3a Use Low-Adhesion Plates/Tubes cause3->solution3a

References

Validation & Comparative

Tubulysin IM-3 vs. Tubulysin D: A Comparative Cytotoxicity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic properties of two potent microtubule inhibitors.

Tubulysins are a class of highly potent cytotoxic peptides originally isolated from myxobacteria that have garnered significant interest in the field of oncology, particularly as payloads for antibody-drug conjugates (ADCs). Their mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, which ultimately leads to cell cycle arrest and apoptosis.[1][2][3] This guide provides a comparative analysis of two members of this family, Tubulysin IM-3 and Tubulysin D, focusing on their cytotoxic activity.

While extensive research has characterized the potent anti-cancer effects of Tubulysin D, publicly available data on the intrinsic cytotoxicity of this compound as a standalone agent is limited. It is primarily described as a microtubule/tubulin inhibitor for ADC synthesis.[4] This guide, therefore, presents the available cytotoxicity data for Tubulysin D and outlines the general experimental protocols and mechanisms of action applicable to this class of compounds.

Quantitative Cytotoxicity Data

Tubulysin D has demonstrated exceptionally potent cytotoxic activity against a variety of human cancer cell lines, with IC50 values in the picomolar to nanomolar range.[5] The following table summarizes the reported 50% inhibitory concentration (IC50) values for Tubulysin D in different cancer cell lines.

Cell LineCancer TypeIC50 (pM)
HL-60Promyelocytic Leukemia4.7
HCT116Colorectal Carcinoma3.1
MCF7Breast Adenocarcinoma670
A549Lung Carcinoma13

Data presented is for Tubulysin D. Currently, there is no publicly available intrinsic cytotoxicity data (IC50 values) for this compound as a free agent.

Mechanism of Action: Tubulin Polymerization Inhibition

Tubulysins exert their cytotoxic effects by interfering with microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[3] They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization.[1][2] This disruption of the microtubule network leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering the intrinsic apoptotic pathway and programmed cell death.[1][2]

G Tubulysin Tubulysin (e.g., Tubulysin D, IM-3) Tubulin αβ-Tubulin Dimers Tubulysin->Tubulin Binds to Microtubules Microtubule Polymerization (Dynamic Instability) Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts CellCycle Cell Cycle Progression (G2/M Phase) MitoticSpindle->CellCycle Arrests Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Signaling pathway of Tubulysins.

Experimental Protocols

The following is a detailed methodology for a typical in vitro cytotoxicity assay used to determine the IC50 values of compounds like tubulysins.

In Vitro Cytotoxicity Assay (e.g., MTS Assay)

1. Cell Culture:

  • Human cancer cell lines (e.g., MCF7, A549, HCT116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are harvested from culture flasks using trypsin-EDTA, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well).

  • The plates are incubated for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • A stock solution of the tubulysin compound is prepared in a suitable solvent (e.g., DMSO).

  • A series of dilutions of the compound are prepared in culture media to achieve a range of final concentrations.

  • The media from the cell plates is removed, and 100 µL of the media containing the different compound concentrations is added to each well. A control group receives media with the vehicle (e.g., DMSO) only.

  • The plates are incubated for a specified period (e.g., 72 hours).

4. Cytotoxicity Measurement (MTS Assay):

  • After the incubation period, 20 µL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

  • The plates are incubated for an additional 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product.

  • The absorbance of the formazan product is measured at 490 nm using a microplate reader.

5. Data Analysis:

  • The absorbance values are normalized to the vehicle control to determine the percentage of cell viability for each compound concentration.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Culture CellSeeding Seed Cells in 96-well Plate CellCulture->CellSeeding CompoundPrep Compound Dilution Treatment Treat with Compound CompoundPrep->Treatment Incubation1 Incubate (24h) CellSeeding->Incubation1 Incubation1->Treatment Incubation2 Incubate (72h) Treatment->Incubation2 MTS_add Add MTS Reagent Incubation2->MTS_add Incubation3 Incubate (1-4h) MTS_add->Incubation3 Readout Measure Absorbance (490nm) Incubation3->Readout Calculation Calculate % Viability Readout->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Experimental workflow for a cytotoxicity assay.

References

Revolutionizing Breast Cancer Treatment: The Efficacy of Tubulysin IM-3 Antibody-Drug Conjugates in Taxane-Resistant Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against breast cancer, resistance to conventional chemotherapies like taxanes remains a significant clinical challenge. However, a promising new class of therapeutics, Tubulysin IM-3 antibody-drug conjugates (ADCs), is demonstrating remarkable potential in overcoming this hurdle. Preclinical studies showcase the potent anti-tumor activity of tubulysin-based ADCs in breast cancer models, including those with mechanisms of taxane resistance, heralding a new era of targeted cancer therapy.

Overcoming the Hurdle of Taxane Resistance

Taxanes, such as paclitaxel and docetaxel, are microtubule-stabilizing agents that have been a cornerstone of breast cancer treatment. Unfortunately, many tumors develop resistance, often through the overexpression of drug efflux pumps like P-glycoprotein (P-gp), a product of the MDR1 gene. These pumps actively remove the chemotherapeutic agents from the cancer cells, rendering the treatment ineffective.

Tubulysins, a class of potent microtubule-inhibiting peptides, offer a key advantage: they are not substrates for P-gp.[1][2] This intrinsic property allows them to bypass this common resistance mechanism and exert their cytotoxic effects in taxane-resistant tumors. By conjugating these powerful payloads to monoclonal antibodies that target tumor-specific antigens, such as HER2, Tubulysin ADCs can deliver their cytotoxic cargo directly to cancer cells, minimizing systemic toxicity and maximizing efficacy.

A recent preclinical study highlights the potential of this approach. A novel ADC utilizing a Tubulysin B analog, DX126-262, demonstrated significant and dose-dependent tumor growth inhibition in HER2-positive breast cancer models.[3]

Comparative Efficacy Data

The following tables summarize the preclinical efficacy of a tubulysin-based ADC in various breast cancer cell lines and a xenograft model. While a direct head-to-head comparison with taxanes in a resistant model from a single study is not yet available, the potent activity of the tubulysin ADC in HER2-positive models, a setting where taxanes are also used, underscores its potential.

In Vitro Cytotoxicity of Tubulysin B ADC (DX126-262)
Cell LineHER2 StatusIC50 (nM) of DX126-262
BT-474Positive0.19
NCI-N87Positive0.06
SK-BR-3Positive0.11
MDA-MB-468NegativeNo toxicity observed
Data sourced from Guo et al., 2024.[3]
In Vivo Efficacy of Tubulysin B ADC (DX126-262) in BT-474 Xenograft Model
Treatment Group (Dose)Tumor Growth Inhibition (TGI) (%)
DX126-262 (2.5 mg/kg)62.9
DX126-262 (5 mg/kg)97.0
DX126-262 (10 mg/kg)86.7
Data sourced from Guo et al., 2024.[3]

Experimental Protocols

To ensure the reproducibility and transparency of these findings, detailed experimental methodologies are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Breast cancer cell lines (e.g., BT-474, NCI-N87, SK-BR-3, MDA-MB-468)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound ADC and control ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[4][5][6][7]

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and a non-targeting control ADC. Remove the culture medium from the wells and add the diluted ADCs.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[4][5][6][7]

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a dose-response curve.[8]

In Vivo Xenograft Model of Breast Cancer

This model evaluates the anti-tumor efficacy of the ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Taxane-resistant breast cancer cells (e.g., HER2-positive line with acquired taxane resistance)

  • Matrigel

  • This compound ADC, taxane (e.g., docetaxel), and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of taxane-resistant breast cancer cells mixed with Matrigel into the flank of each mouse.[9][10][11]

  • Tumor Growth and Grouping: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, taxane, this compound ADC).

  • Treatment Administration: Administer the respective treatments intravenously (for ADC) or intraperitoneally (for taxane) according to the dosing schedule.

  • Tumor Measurement: Measure tumor volume with calipers two to three times per week.

  • Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

  • Toxicity Assessment: Monitor the body weight and overall health of the mice throughout the study to assess treatment-related toxicity.

Signaling Pathways and Experimental Workflow

Understanding the molecular mechanisms of taxane resistance is crucial for developing effective countermeasures. Key signaling pathways implicated in resistance include the PI3K/Akt/mTOR and MAPK pathways, which promote cell survival and proliferation. Tubulysin ADCs, by directly targeting the microtubule cytoskeleton, can circumvent these resistance pathways.

Taxane_Resistance_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Activates Pgp P-gp Efflux Pump Taxane Taxane Pgp->Taxane Efflux Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation Promotes Microtubules Microtubules Microtubules->Proliferation Inhibits Mitosis Taxane->Microtubules Stabilizes Tubulysin_ADC Tubulysin ADC Tubulysin_ADC->Microtubules Inhibits Polymerization

Caption: Taxane resistance signaling pathways and the mechanism of action of Tubulysin ADCs.

The experimental workflow for evaluating the efficacy of this compound ADCs in taxane-resistant models is a systematic process designed to provide robust preclinical data.

Experimental_Workflow Start Start: Identify Taxane-Resistant Breast Cancer Model In_Vitro In Vitro Efficacy Assessment Start->In_Vitro Cytotoxicity Cytotoxicity Assay (MTT) - Determine IC50 of Tubulysin ADC vs. Taxane In_Vitro->Cytotoxicity In_Vivo In Vivo Efficacy Assessment Cytotoxicity->In_Vivo Xenograft Establish Taxane-Resistant Xenograft Model In_Vivo->Xenograft Treatment Treat with Tubulysin ADC, Taxane, and Vehicle Control Xenograft->Treatment Analysis Data Analysis and Comparison Treatment->Analysis TGI_Tox Tumor Growth Inhibition (TGI) and Toxicity Assessment Analysis->TGI_Tox End Conclusion: Efficacy of Tubulysin ADC in Taxane-Resistant Model TGI_Tox->End

Caption: Experimental workflow for evaluating Tubulysin ADC efficacy.

Conclusion

The compelling preclinical data for tubulysin-based ADCs in breast cancer models, especially their ability to overcome known taxane resistance mechanisms, marks a significant advancement in the development of targeted cancer therapies. As research progresses, this compound ADCs hold the promise of providing a potent new weapon in the arsenal against difficult-to-treat, resistant breast cancers, ultimately offering hope for improved patient outcomes.

References

Comparative In Vivo Efficacy of Tubulysin-Based Antibody-Drug Conjugates in Diverse Tumor Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Tubulysins are a class of highly potent cytotoxic agents that function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] Their significant potency, including activity against multidrug-resistant (MDR) cancer cell lines, has made them attractive payloads for the development of antibody-drug conjugates (ADCs).[2] ADCs are designed to selectively deliver these potent cytotoxins to tumor cells, thereby enhancing the therapeutic window and minimizing systemic toxicity.[3] This guide provides a comparative analysis of the in vivo efficacy of various Tubulysin-based ADCs across different tumor xenograft models, supported by experimental data and detailed methodologies.

Comparative Efficacy Data

The following table summarizes the in vivo performance of different Tubulysin-based ADCs in various preclinical tumor models.

ADC Target & NameTubulysin AnalogTumor Xenograft Model (Cell Line)Key Efficacy FindingsComparative AgentsReference
HER2 (DX126-262)Tub114 (Tubulysin B analog)HER2-positive Breast Cancer (BT-474)Demonstrated superior, dose-dependent tumor growth inhibition. At 5 mg/kg, the antitumor effect of DX126-262 was better than 10 mg/kg Kadcyla. At 2.5 mg/kg, efficacy was superior to 5 mg/kg Kadcyla.[4]Kadcyla (T-DM1), Enhertu[4][5]
Mesothelin (anti-Meso)Not SpecifiedGastric Cancer (N87)Efficacy was highly dependent on the conjugation site. The site-specific ADC (N297Q) at 0.5 mg/kg showed the most prominent efficacy, while the lysine-conjugated ADC was ineffective.[6]N/A[6]
CD30 (αCD30)Tub(OAc), Tub(OEt), Tub(OiVal)Hodgkin Lymphoma (L540cy, MDR-) & ALCL (DEL/BVR, MDR+)All three tubulysin ADCs led to complete tumor regressions in most animals in the L540cy model. ADCs with stabilized tubulysins, Tub(OEt) and Tub(OiVal), showed more durable responses.[7]N/A[7]
5T4 (5T4-FC-mc-Lys-MMETA)MMETA (synthetic tubulysin)Multiple Solid TumorsShowed dose-dependent tumor growth inhibition across multiple solid tumor xenograft models.[8]N/A[8]

Experimental Workflow and Methodologies

The successful evaluation of ADC efficacy in vivo relies on robust and well-defined experimental protocols. A generalized workflow for these studies is depicted below, followed by a detailed breakdown of the common methodologies employed in the cited research.

G cluster_0 Pre-Treatment Phase cluster_1 Treatment & Monitoring Phase cluster_2 Data Analysis Phase CellCulture Tumor Cell Line Culture TumorImplantation Tumor Cell Implantation (Subcutaneous) CellCulture->TumorImplantation AnimalAcclimatization Animal Model Acclimatization AnimalAcclimatization->TumorImplantation TumorGrowth Tumor Growth to Predetermined Size (~100-200 mm³) Randomization Randomization into Treatment Groups TumorGrowth->Randomization ADC_Admin ADC Administration (e.g., Single IV Dose) Randomization->ADC_Admin Monitoring Monitor Tumor Volume & Body Weight ADC_Admin->Monitoring Endpoint Study Endpoint Monitoring->Endpoint DataAnalysis Data Analysis & Efficacy (e.g., T/C %, TGI) Endpoint->DataAnalysis

General workflow for in vivo ADC efficacy studies in xenograft models.

Experimental Protocols

1. Cell Lines and Animal Models:

  • Cell Lines: Various human tumor cell lines are used to establish xenograft models, including BT-474 (breast cancer), N87 (gastric cancer), and L540cy (Hodgkin lymphoma).[4][6][7]

  • Animal Models: Immunocompromised mice, such as BALB/c nude or severe combined immunodeficient (SCID) mice, are typically used to prevent rejection of human tumor xenografts. Animals are housed under specific pathogen-free conditions.

2. Establishment of Tumor Xenografts:

  • Tumor cells are cultured and harvested during their exponential growth phase.

  • A specific number of cells (e.g., 5 x 10⁶ to 10 x 10⁶) are suspended in a suitable medium, often mixed with Matrigel, and implanted subcutaneously into the flank of the mice.

  • Tumor growth is monitored regularly using calipers. Once tumors reach a predetermined average volume (e.g., 100-200 mm³), the animals are randomized into treatment and control groups.[6]

3. ADC Administration and Dosing:

  • ADCs are typically administered intravenously (i.v.) or intraperitoneally (i.p.).[6][9]

  • Dosing can be a single administration or a multi-dose regimen, with concentrations ranging from 0.25 mg/kg to 5 mg/kg or higher, depending on the potency and tolerability of the ADC.[4][6]

  • Control groups may receive a vehicle solution or an isotype control ADC to demonstrate target-dependent activity.[6]

4. Efficacy Evaluation:

  • Tumor Volume Measurement: Tumor dimensions (length and width) are measured at regular intervals (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Body Weight: Animal body weight is monitored as a general indicator of toxicity.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). This is often expressed as the T/C ratio (%), which is the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group at a specific time point. Complete or partial tumor regressions are also noted as key efficacy outcomes.[4]

5. Mechanism of Action

Tubulysins exert their cytotoxic effect by binding to the vinca domain of β-tubulin.[1] This interaction disrupts microtubule polymerization, a critical process for forming the mitotic spindle during cell division. The resulting cytoskeletal collapse leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[1][10] This potent antimitotic activity makes tubulysins effective payloads for ADCs, capable of killing target cancer cells upon internalization and release.[]

G ADC Tubulysin ADC Receptor Tumor Cell Surface Antigen/Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Release Tubulysin Release Lysosome->Release Linker Cleavage Tubulin β-Tubulin Release->Tubulin Binding Disruption Microtubule Polymerization Disruption Tubulin->Disruption Arrest G2/M Phase Arrest Disruption->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Mechanism of action for Tubulysin-based ADCs.

References

Tubulysin IM-3 Demonstrates Potent Activity Against Cancer Cells Resistant to Common Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Tubulysin IM-3, a potent microtubule-targeting agent, effectively circumvents common mechanisms of drug resistance in cancer cells, maintaining high cytotoxicity in cell lines that have developed resistance to widely used tubulin inhibitors such as paclitaxel and vinca alkaloids. This robust activity stems from its distinct interaction with tubulin and its ability to evade the primary drug efflux pump responsible for multidrug resistance.

Tubulysins are a class of natural products that potently inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] Unlike taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vincristine, vinblastine), which are well-established cancer chemotherapeutics, tubulysins have shown remarkable efficacy in multidrug-resistant (MDR) cancer cell lines.[1][2] This makes them promising candidates for the development of next-generation anticancer therapies.

The primary mechanism by which cancer cells develop resistance to taxanes and vinca alkaloids is the overexpression of P-glycoprotein (P-gp), a drug efflux pump that actively removes these cytotoxic agents from the cell, thereby reducing their intracellular concentration and efficacy.[3][4] Tubulysins, however, are poor substrates for P-gp, allowing them to accumulate in resistant cancer cells and exert their potent cytotoxic effects.[3][5]

Comparative Cytotoxicity of Tubulysin Analogs

While specific quantitative data for this compound across a wide range of resistant cell lines is limited in publicly available literature, studies on closely related tubulysin analogs, such as Tb111 and Tubulysin B, provide strong evidence of their superior performance in resistant models.

Cell LineDrug Resistance ProfileTubulysin AnalogIC50 (nM)PaclitaxelIC50 (nM)VinblastineIC50 (nM)Reference
MES-SAUterine Sarcoma (Sensitive)Tb1110.04----[6]
MES-SA/Dx5Doxorubicin-resistant (P-gp overexpression)Tb1111.54----[6]
KB-3-1Epidermoid Carcinoma (Sensitive)Tubulysin B0.28 ± 0.07----[5]
KB-V1Vinblastine-resistant (P-gp overexpression)Tubulysin B-->200-fold increase vs sensitive--[5]
A549Lung Carcinoma (Sensitive)Tubulysin B0.47 ± 0.04----[5]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent compound. Data for paclitaxel and vinblastine in the MES-SA/Dx5 and KB-V1 lines, while not explicitly provided in the same study, are known to be significantly higher than in the sensitive parent lines due to P-gp mediated efflux.

Mechanism of Action and Resistance Evasion

The primary mechanism of action for tubulysins is the inhibition of tubulin polymerization, which disrupts the formation of microtubules, essential components of the cytoskeleton.[1] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[7][8] Tubulysins bind to the vinca domain of β-tubulin, the same site as vinca alkaloids.[2][7] However, their interaction with this site is distinct and they are not efficiently recognized and exported by the P-gp pump.[3][5]

This evasion of P-gp-mediated efflux is a key factor in the ability of tubulysins to overcome multidrug resistance. The signaling pathways involved in this differential sensitivity are linked to the sustained intracellular concentration of the drug, leading to prolonged cell cycle arrest and robust activation of apoptotic pathways.

G cluster_0 Standard Tubulin Inhibitors (Paclitaxel, Vinca Alkaloids) cluster_1 This compound Drug_Standard Drug Enters Cell Pgp_Pump P-glycoprotein (P-gp) Efflux Pump Drug_Standard->Pgp_Pump Substrate for Drug_Efflux Drug is Pumped Out Pgp_Pump->Drug_Efflux Low_Concentration Low Intracellular Drug Concentration Drug_Efflux->Low_Concentration Reduced_Effect Reduced Microtubule Disruption & Cell Death Low_Concentration->Reduced_Effect Drug_Tubulysin This compound Enters Cell No_Efflux Not a P-gp Substrate Drug_Tubulysin->No_Efflux High_Concentration High Intracellular Drug Concentration No_Efflux->High_Concentration Strong_Effect Potent Microtubule Disruption & Apoptosis High_Concentration->Strong_Effect

Figure 1. Evasion of P-gp Mediated Resistance by this compound.

Experimental Protocols

Generation of Drug-Resistant Cancer Cell Lines

A common method for developing drug-resistant cancer cell lines in the laboratory is through continuous exposure to stepwise increasing concentrations of the selective drug.

  • Initial Seeding and Drug Exposure: Plate the parental (sensitive) cancer cell line at a low density in culture flasks. After allowing the cells to adhere overnight, introduce the selective drug (e.g., paclitaxel or vincristine) at a concentration that causes approximately 50% cell death (the IC50 value).

  • Recovery and Dose Escalation: Maintain the cells in the drug-containing medium. The surviving cells will begin to proliferate. Once the cell population has recovered, passage the cells and increase the drug concentration by a factor of 1.5 to 2.

  • Iterative Selection: Repeat the process of recovery and dose escalation for several months. This gradual increase in drug pressure selects for a population of cells that can survive and proliferate in the presence of high concentrations of the drug.

  • Characterization of Resistance: The resulting cell line should be characterized to confirm its resistance. This is typically done by performing a cytotoxicity assay to compare the IC50 of the resistant line to the parental line. An increase in the IC50 value indicates the development of resistance. The expression and activity of drug resistance-associated proteins, such as P-gp, can also be assessed by Western blotting or functional assays.[9]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining the cytotoxic effects of a compound.

  • Cell Seeding: Seed the cancer cells (both sensitive and resistant lines) into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and the other tubulin inhibitors in culture medium. Remove the old medium from the cells and add the medium containing the various drug concentrations to the wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for an additional 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value can then be determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Conclusion

The available data on tubulysin analogs strongly support the potential of this compound as a highly effective agent against cancer cell lines that have developed resistance to other tubulin inhibitors. Its ability to evade P-gp-mediated efflux allows it to maintain potent cytotoxicity in MDR cells. Further studies with this compound in a broader range of resistant cell lines are warranted to fully elucidate its cross-resistance profile and to advance its development as a next-generation cancer therapeutic.

References

The Evolving Landscape of ADC Payloads: A Comparative Analysis of Tubulysin IM-3 and Auristatin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the in vitro and in vivo performance of antibody-drug conjugates (ADCs) featuring the potent tubulin inhibitor, Tubulysin IM-3, benchmarked against the clinically established auristatin-based ADCs. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed protocols, to inform payload selection and ADC design.

The strategic selection of a cytotoxic payload is a critical determinant of an antibody-drug conjugate's therapeutic index. Among the diverse arsenal of payloads, tubulin inhibitors have emerged as a highly successful class. While auristatins, such as monomethyl auristatin E (MMAE), are integral to several approved ADCs, novel agents like this compound are gaining traction due to their distinct potency and activity against multidrug-resistant (MDR) tumors. This guide offers an objective comparison of the in vitro and in vivo efficacy of ADCs armed with these two classes of microtubule-disrupting agents.

In Vitro Efficacy: Potency and Cellular Activity

The initial assessment of an ADC's potential lies in its in vitro performance, typically evaluated through cytotoxicity assays on cancer cell lines with varying levels of target antigen expression.

Comparative Cytotoxicity

Tubulysin-based ADCs have demonstrated exceptional potency, often in the picomolar to low nanomolar range, against a variety of cancer cell lines. A key advantage of tubulysins is their ability to retain high cytotoxicity in cell lines that overexpress P-glycoprotein (P-gp), a common mechanism of drug resistance. In contrast, the efficacy of MMAE-based ADCs can be significantly diminished in MDR-positive cells.

Below is a summary of representative in vitro cytotoxicity data for a HER2-targeting ADC utilizing a Tubulysin B analog (a close relative of IM-3) and Trastuzumab-DM1 (Kadcyla®), an approved ADC with a maytansinoid payload, another class of tubulin inhibitors.

ADCCell LineTargetIC50 (ng/mL)
HER2-Tubulysin B ADC (DX126-262) BT-474HER2+Similar to Kadcyla®
Trastuzumab-DM1 (Kadcyla®) BT-474HER2+Not explicitly stated, used as comparator
5T4-Tubulysin ADC DU1455T4+0.65 nM
NCI-H19755T4+3.33 nM
MDA-MB-4685T4+0.016 nM
MDA-MB-3015T4+0.003 nM
NCI-875T4+0.8 nM

Note: Data for DX126-262 is qualitative as presented in the source.[1] Data for the 5T4-Tubulysin ADC is from a separate study.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell adherence.

  • ADC Treatment: Prepare serial dilutions of the ADC and a negative control ADC in cell culture medium. Replace the existing medium with the ADC-containing medium.

  • Incubation: Incubate the plates for a period of 72 to 120 hours, depending on the cell doubling time and the payload's mechanism of action.

  • Viability Assessment: Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to each well. Metabolically active cells will convert the tetrazolium salt into a colored formazan product.

  • Data Acquisition: After a further incubation period, solubilize the formazan crystals and measure the absorbance at a specific wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

G cluster_workflow In Vitro Cytotoxicity Workflow A Seed cells in 96-well plate B Incubate overnight A->B D Treat cells with ADC B->D C Prepare ADC serial dilutions C->D E Incubate for 72-120 hours D->E F Add MTT/XTT reagent E->F G Incubate for 2-4 hours F->G H Solubilize formazan G->H I Read absorbance H->I J Calculate IC50 I->J G cluster_workflow In Vivo Xenograft Study Workflow A Implant tumor cells in mice B Allow tumor establishment A->B C Randomize mice into groups B->C D Administer ADC treatment C->D E Monitor tumor growth and body weight D->E F Endpoint reached E->F G Analyze tumor growth inhibition F->G G cluster_pathway Tubulin Inhibitor Signaling Pathway ADC ADC binds to target antigen Internalization Internalization into endosome/lysosome ADC->Internalization Receptor-mediated Payload_Release Payload Release Internalization->Payload_Release Linker cleavage Tubulin_Binding Payload binds to Tubulin Payload_Release->Tubulin_Binding Microtubule_Disruption Microtubule Polymerization Inhibition Tubulin_Binding->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Benchmarking Tubulysin IM-3 ADC performance against approved ADCs like Kadcyla or Enhertu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of antibody-drug conjugates (ADCs) utilizing the novel tubulysin payload, IM-3, against the clinically approved and widely used ADCs, Kadcyla® (ado-trastuzumab emtansine, T-DM1) and Enhertu® (fam-trastuzumab deruxtecan, T-DXd). The information herein is intended to support researchers and drug developers in understanding the potential advantages and distinct characteristics of this next-generation ADC payload. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided.

Executive Summary

Tubulysin IM-3 is a potent microtubule-inhibiting agent that has demonstrated significant promise as an ADC payload.[1] Preclinical data suggest that this compound based ADCs exhibit high cytotoxicity, the ability to overcome multidrug resistance, and a pronounced bystander effect. These characteristics potentially offer advantages over established ADC payloads like DM1 (the cytotoxic component of Kadcyla) and DXd (the cytotoxic component of Enhertu). This guide will delve into a comparative analysis of their mechanisms of action, in vitro potency, and in vivo efficacy.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the available preclinical data for this compound ADCs, Kadcyla, and Enhertu. It is important to note that direct head-to-head preclinical studies under identical conditions are limited in the public domain. Therefore, this data has been aggregated from various sources and should be interpreted with consideration of the different experimental setups.

Table 1: In Vitro Cytotoxicity of ADCs in HER2-Positive Cancer Cell Lines

ADC PlatformPayloadTarget Cell LineHER2 ExpressionIC50 (ng/mL)Citation(s)
This compound ADCThis compoundL540cy (Hodgkin Lymphoma)CD30+Single-digit ng/mL[2]
Kadcyla (T-DM1)DM1BT-474 (Breast Cancer)High13-50[3]
Kadcyla (T-DM1)DM1NCI-N87 (Gastric Cancer)High~13-43[3]
Kadcyla (T-DM1)DM1MDA-MB-361 (Breast Cancer)Moderate1500-60,000 (low DAR), 25-80 (high DAR)[3]
Enhertu (T-DXd)DXdSK-BR-3 (Breast Cancer)HighNot specified[4]
Enhertu (T-DXd)DXdJIMT-1 (Breast Cancer)ModerateNot specified[4]
Enhertu (T-DXd)DXdMultiple Gastric Cancer LinesVariousIC50 calculated in 63.3% of 49 cell lines[5]

Table 2: In Vivo Efficacy of ADCs in Xenograft Models

ADC PlatformPayloadTumor ModelDosing ScheduleOutcomeCitation(s)
This compound ADCThis compoundL540cy (Hodgkin Lymphoma)Single dose5/5 cures at 0.6 mg/kg[6]
Kadcyla (T-DM1)DM1JIMT-1 (Breast Cancer)5 mg/kg, i.v.Significant tumor growth inhibition[6]
Kadcyla (T-DM1)DM1OVA10 (Epithelial Ovarian Cancer)Once a weekSignificant tumor growth inhibition[7]
Enhertu (T-DXd)DXdNCI-N87 (Gastric Cancer)10 mg/kgSignificant tumor growth inhibition (T/C = -6.1%)[8]
Enhertu (T-DXd)DXdJIMT-1 (Breast Cancer)10 mg/kgSignificant tumor growth inhibition (T/C = -35.7%)[8]
Enhertu (T-DXd)DXdCapan-1 (Pancreatic Cancer)10 mg/kgSignificant tumor growth inhibition (T/C = -42.35%)[8]

Table 3: Comparison of Bystander Effect

ADC PlatformPayloadBystander EffectMechanismCitation(s)
This compound ADCThis compoundYes, potentMembrane-permeable payload[2]
Kadcyla (T-DM1)DM1Limited to nonePayload is charged and membrane-impermeable[9][10]
Enhertu (T-DXd)DXdYes, significantMembrane-permeable payload[9][11][12]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of standard protocols for key ADC performance assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Plating: Seed target cancer cells (e.g., SK-BR-3 for HER2-positive breast cancer) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[2]

  • ADC Treatment: Prepare serial dilutions of the ADCs (this compound ADC, Kadcyla, Enhertu) in cell culture medium. Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a control.[2]

  • Incubation: Incubate the plate for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.[2]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will convert the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.[1]

Bystander Killing Effect Assay (Co-culture Method)

This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.

  • Cell Preparation: Genetically engineer the antigen-negative cell line (e.g., MCF7, HER2-negative) to express a fluorescent protein like GFP for easy identification.[13]

  • Co-culture Plating: Seed a mixture of antigen-positive (e.g., SK-BR-3) and GFP-labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).[9]

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADCs.[9]

  • Incubation: Incubate the plate for an appropriate duration (e.g., 72-120 hours).[9]

  • Imaging and Analysis: Use high-content imaging or flow cytometry to distinguish and quantify the viability of the GFP-positive (antigen-negative) and unlabeled (antigen-positive) cell populations.[13]

  • Data Interpretation: A significant reduction in the viability of the GFP-positive cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.[9]

In Vivo ADC Efficacy Study (Mouse Xenograft Model)

This study assesses the anti-tumor activity of an ADC in a living organism.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).[14]

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., NCI-N87 for HER2-positive gastric cancer) into the flank of each mouse.[15]

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.[14]

  • ADC Administration: Administer the ADCs (this compound ADC, Kadcyla, Enhertu) and a vehicle control intravenously at specified doses and schedules (e.g., once every 3 weeks).[15]

  • Efficacy Evaluation: Measure tumor volume and body weight two to three times per week. The primary endpoint is typically tumor growth inhibition (TGI). At the end of the study, tumors can be excised and weighed.[14]

  • Data Analysis: Calculate the TGI for each treatment group compared to the control group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed anti-tumor effects.[16]

Mandatory Visualizations

Mechanism of Action of Different ADC Payloads

cluster_tubulysin This compound cluster_kadcyla Kadcyla (T-DM1) cluster_enhertu Enhertu (T-DXd) tubulysin_adc This compound ADC tubulysin_payload This compound tubulysin_adc->tubulysin_payload Internalization & Payload Release tubulin_binding Binds to Tubulin tubulysin_payload->tubulin_binding microtubule_disruption Microtubule Depolymerization tubulin_binding->microtubule_disruption mitotic_arrest Mitotic Arrest microtubule_disruption->mitotic_arrest apoptosis_tubulysin Apoptosis mitotic_arrest->apoptosis_tubulysin kadcyla_adc Kadcyla (T-DM1) kadcyla_payload DM1 kadcyla_adc->kadcyla_payload Internalization & Payload Release tubulin_binding_dm1 Binds to Tubulin kadcyla_payload->tubulin_binding_dm1 microtubule_assembly_inhibition Inhibits Microtubule Assembly tubulin_binding_dm1->microtubule_assembly_inhibition mitotic_arrest_dm1 Mitotic Arrest microtubule_assembly_inhibition->mitotic_arrest_dm1 apoptosis_kadcyla Apoptosis mitotic_arrest_dm1->apoptosis_kadcyla enhertu_adc Enhertu (T-DXd) enhertu_payload DXd enhertu_adc->enhertu_payload Internalization & Payload Release topo1_inhibition Topoisomerase I Inhibition enhertu_payload->topo1_inhibition dna_damage DNA Double-Strand Breaks topo1_inhibition->dna_damage apoptosis_enhertu Apoptosis dna_damage->apoptosis_enhertu

Caption: Mechanisms of action for this compound, DM1, and DXd payloads.

Experimental Workflow for In Vivo ADC Efficacy Studies

start Start: Immunodeficient Mice cell_injection Subcutaneous Injection of Tumor Cells start->cell_injection tumor_growth Tumor Growth Monitoring cell_injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment ADC Administration (e.g., IV) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring monitoring->treatment Repeated Dosing (as per schedule) endpoint End of Study: Tumor Excision & Analysis monitoring->endpoint data_analysis Data Analysis: Tumor Growth Inhibition endpoint->data_analysis

Caption: Workflow for a typical in vivo ADC efficacy study in a xenograft model.

References

Unraveling the Immunogenic Profile of Tubulysin IM-3 Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of antibody-drug conjugates (ADCs) has marked a significant stride in targeted cancer therapy. However, their potential to elicit an immune response, known as immunogenicity, remains a critical aspect of their development and clinical application. This guide provides a comparative analysis of the immunogenicity of Tubulysin IM-3 ADCs, contrasting their unique immunomodulatory properties with those of other common ADC payloads. While direct comparative clinical data on anti-drug antibody (ADA) incidence is limited, this document focuses on the mechanistic differences in how these potent therapies interact with the immune system, supported by detailed experimental protocols for their assessment.

Comparative Immunomodulatory Mechanisms of ADC Payloads

Tubulysin-based ADCs have been shown to induce distinct forms of immunogenic cell death (ICD), setting them apart from other payload classes such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM1). This table summarizes the key immunomodulatory pathways initiated by these different payloads.

FeatureThis compoundMonomethyl Auristatin E (MMAE)Emtansine (DM1)
Primary Mechanism of Action Microtubule inhibitorMicrotubule inhibitorMicrotubule inhibitor
Induction of Immunogenic Cell Death (ICD) YesYesYes
Key ICD Hallmarks Calreticulin exposure, ATP secretion, HMGB1 releaseCalreticulin exposure, ATP secretion, HMGB1 releaseCalreticulin exposure, ATP secretion, HMGB1 release
Induction of Pyroptosis YesNot well-establishedNot well-established
Key Pyroptosis Hallmarks Caspase-1 activation, Gasdermin D cleavage, IL-1β & IL-18 releaseNot a primary mechanismNot a primary mechanism
Reported ADA Incidence (Clinical) Data not readily available in comparative studiesVaries (0% to >30%) depending on the ADC and patient population[1]Generally low (e.g., ~5% for ado-trastuzumab emtansine)[2]

Experimental Protocols for Immunogenicity Assessment

A thorough investigation of the immunogenicity of a this compound ADC requires a multi-faceted approach, encompassing the evaluation of anti-drug antibodies as well as the characterization of its immunomodulatory effects.

Anti-Drug Antibody (ADA) Assessment: A Tiered Approach

Following FDA guidelines, a tiered approach is recommended for ADA testing to ensure sensitivity and specificity.[3][4]

a. Screening Assay: Bridging ELISA

This initial screen is designed to detect all potential ADA-positive samples with high sensitivity.

  • Principle: An ADA, being bivalent or multivalent, can "bridge" two molecules of the this compound ADC, one coated on a microplate and the other labeled for detection.

  • Protocol:

    • Coat a 96-well microplate with the this compound ADC.

    • Block non-specific binding sites.

    • Add patient serum samples.

    • Add biotinylated this compound ADC.

    • Add streptavidin-horseradish peroxidase (HRP).

    • Add TMB substrate and measure the absorbance.

    • Samples with a signal above a pre-defined cut-point are considered screen-positive.

b. Confirmatory Assay: Competitive Inhibition

This step confirms the specificity of the detected antibodies for the drug.

  • Principle: The binding of specific ADAs in the patient sample to the coated and detection ADC is inhibited by pre-incubation with an excess of the unlabeled this compound ADC.

  • Protocol:

    • Pre-incubate screen-positive patient samples with and without a high concentration of the this compound ADC.

    • Perform the bridging ELISA as described above.

    • A significant reduction in the signal in the presence of the excess ADC confirms the presence of specific ADAs.

c. Titration Assay

For confirmed positive samples, this assay quantifies the relative amount of ADAs.

  • Protocol:

    • Serially dilute the confirmed positive samples.

    • Perform the bridging ELISA on the dilutions.

    • The titer is reported as the reciprocal of the highest dilution that remains positive.

ADA_Testing_Workflow cluster_screening Screening Assay cluster_confirmation Confirmatory Assay cluster_titration Titration Assay Screening Bridging ELISA Screen_Positive Screen Positive Screening->Screen_Positive Signal > Cut-point ADA_Negative ADA Negative Screening->ADA_Negative Signal <= Cut-point Confirmation Competitive Inhibition Confirmed_Positive Confirmed Positive Confirmation->Confirmed_Positive Signal Inhibition Confirmation->ADA_Negative No Inhibition Titration Serial Dilution ELISA ADA_Titer ADA Titer Value Titration->ADA_Titer Patient_Sample Patient Sample Patient_Sample->Screening Screen_Positive->Confirmation Confirmed_Positive->Titration

Workflow for Anti-Drug Antibody (ADA) Testing.
Neutralizing Antibody (NAb) Assay

NAb assays are crucial to determine if the ADAs have a functional impact on the ADC's activity.

  • Principle: This cell-based assay measures the ability of ADAs in a patient sample to inhibit the cytotoxic activity of the this compound ADC on a target cancer cell line.

  • Protocol:

    • Culture a target antigen-positive cancer cell line.

    • Pre-incubate a fixed, sub-maximal cytotoxic concentration of the this compound ADC with patient serum samples.

    • Add the ADC-serum mixture to the cells.

    • Incubate for a period sufficient to induce cell death (e.g., 72-96 hours).

    • Measure cell viability using a reagent such as CellTiter-Glo®.

    • A significant increase in cell viability in the presence of the patient serum, compared to control serum, indicates the presence of neutralizing antibodies.

NAb_Assay_Workflow cluster_incubation Pre-incubation cluster_cell_culture Cell Treatment cluster_viability Viability Assessment Incubation ADC + Patient Serum Cell_Treatment Add mixture to target cells Incubation->Cell_Treatment Viability_Assay Measure Cell Viability Cell_Treatment->Viability_Assay Neutralization Neutralization Viability_Assay->Neutralization Increased Viability No_Neutralization No Neutralization Viability_Assay->No_Neutralization Decreased Viability ADC This compound ADC ADC->Incubation Patient_Serum Patient Serum Patient_Serum->Incubation

Workflow for Neutralizing Antibody (NAb) Assay.
Immunogenic Cell Death (ICD) Marker Assays

These assays help to characterize the specific immunomodulatory effects of the this compound ADC.

a. Calreticulin Exposure Assay

  • Principle: Flow cytometry is used to detect the translocation of calreticulin to the cell surface, an early hallmark of ICD.[5][6]

  • Protocol:

    • Treat target cancer cells with the this compound ADC.

    • Stain the cells with a fluorescently labeled anti-calreticulin antibody.

    • Analyze the cells by flow cytometry to quantify the percentage of calreticulin-positive cells.

b. HMGB1 Release Assay

  • Principle: An ELISA is used to measure the release of High Mobility Group Box 1 (HMGB1) into the cell culture supernatant, a later-stage ICD marker.[7][8]

  • Protocol:

    • Treat target cancer cells with the this compound ADC.

    • Collect the cell culture supernatant at various time points.

    • Perform an HMGB1-specific ELISA on the supernatants.

c. ATP Secretion Assay

  • Principle: A bioluminescence-based assay measures the amount of ATP released from dying cells into the supernatant.[9][10]

  • Protocol:

    • Treat target cancer cells with the this compound ADC.

    • Collect the cell culture supernatant.

    • Use a luciferase-based ATP detection kit to measure the luminescence, which is proportional to the ATP concentration.

Pyroptosis Marker Assays

These assays are essential to confirm the induction of pyroptosis, a lytic and inflammatory form of cell death.

a. Caspase-1 Activation Assay

  • Principle: A fluorescent probe (e.g., FLICA) that specifically binds to active caspase-1 is used to detect its activation within cells by flow cytometry or fluorescence microscopy.[11][12]

  • Protocol:

    • Treat target cells with the this compound ADC.

    • Add the fluorescent caspase-1 inhibitor probe to the cell culture.

    • Analyze the cells for an increase in fluorescence, indicating caspase-1 activation.

b. Gasdermin D Cleavage Assay

  • Principle: Western blotting is used to detect the cleavage of Gasdermin D (GSDMD) into its N-terminal pore-forming domain and C-terminal inhibitory domain.[13][14]

  • Protocol:

    • Treat target cells with the this compound ADC.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Perform a Western blot using an antibody that recognizes the cleaved form of GSDMD.

c. IL-1β and IL-18 Release Assay

  • Principle: ELISA is used to quantify the levels of the pro-inflammatory cytokines IL-1β and IL-18 released into the cell culture supernatant as a consequence of pyroptosis.[15][16]

  • Protocol:

    • Treat target cells with the this compound ADC.

    • Collect the cell culture supernatant.

    • Perform specific ELISAs for IL-1β and IL-18.

Signaling Pathways in Tubulysin-Induced Immunomodulation

The following diagrams illustrate the key signaling pathways involved in immunogenic cell death and pyroptosis that are reported to be induced by tubulysin-based ADCs.

ICD_Pathway cluster_cell Tumor Cell cluster_immune Immune Response ADC This compound ADC Internalization Internalization & Payload Release ADC->Internalization ER_Stress Endoplasmic Reticulum Stress Internalization->ER_Stress Mitochondria Mitochondrial Stress Internalization->Mitochondria Calreticulin Calreticulin (CRT) ER_Stress->Calreticulin ATP ATP Mitochondria->ATP Nucleus Nucleus HMGB1 HMGB1 Nucleus->HMGB1 Extracellular_Space Extracellular Space HMGB1->Extracellular_Space Release Cell_Surface Cell Surface Calreticulin->Cell_Surface Translocation ATP->Extracellular_Space Secretion DC Dendritic Cell (DC) Cell_Surface->DC 'Eat me' signal Extracellular_Space->DC 'Find me' signal T_Cell T Cell DC->T_Cell Antigen Presentation Pyroptosis_Pathway cluster_cell Tumor Cell cluster_inflammation Inflammatory Response ADC This compound ADC Internalization Internalization & Payload Release ADC->Internalization Inflammasome Inflammasome Activation (e.g., NLRP3) Internalization->Inflammasome Pro_Caspase1 Pro-Caspase-1 Inflammasome->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleavage GSDMD_N GSDMD-N GSDMD->GSDMD_N Pore_Formation Pore Formation GSDMD_N->Pore_Formation IL1b IL-1β Pro_IL1b->IL1b Immune_Recruitment Immune Cell Recruitment IL1b->Immune_Recruitment IL18 IL-18 Pro_IL18->IL18 IL18->Immune_Recruitment Cell_Lysis Cell Lysis & Cytokine Release Pore_Formation->Cell_Lysis

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Tubulysin IM-3

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans are critical for the safe handling and disposal of the potent cytotoxic agent, Tubulysin IM-3. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to minimize exposure risk and ensure a secure laboratory environment.

This compound is a highly potent microtubule/tubulin inhibitor used as a cytotoxin in antibody-drug conjugates (ADCs) for research purposes.[1][2] Due to its cytotoxic nature, stringent safety measures are imperative during its handling, storage, and disposal to protect laboratory personnel from potential health hazards.[3] Exposure to cytotoxic drugs can lead to a range of adverse health effects, including contact dermatitis, allergic reactions, and potential long-term risks such as mutagenicity.[3][4]

Personal Protective Equipment (PPE)

A comprehensive assessment of risk should be conducted to determine the specific PPE required for handling this compound.[5] The following table summarizes the recommended PPE based on general guidelines for handling cytotoxic compounds.

PPE ComponentSpecificationPurpose
Gloves Double-gloving with chemotherapy-rated nitrile gloves.[4][6]To prevent skin contact and absorption. The outer glove should be changed immediately upon contamination.
Gown Disposable, solid-front gown made of a low-permeability fabric with a closed back and long sleeves with tight-fitting cuffs.[4][6]To protect skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields or chemical splash goggles.[4][5]To protect the eyes from splashes and aerosols.
Respiratory Protection A fit-tested N95 or higher-level respirator should be used when there is a risk of generating aerosols or handling powders.[7]To prevent inhalation of the cytotoxic compound.
Shoe Covers Disposable shoe covers.[6]To prevent the spread of contamination outside of the designated handling area.

Operational Plan for Handling this compound

1. Preparation and Engineering Controls:

  • All handling of this compound, especially when in powder form or when preparing solutions, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a cytotoxic drug safety cabinet to protect the operator, the product, and the environment.[8]

  • The work surface of the BSC should be covered with a disposable, absorbent, plastic-backed liner to contain any spills.

  • Ensure a cytotoxic spill kit is readily available in the laboratory.[9]

2. Reconstitution and Aliquoting:

  • Wear all required PPE before beginning any procedure.

  • Carefully unpackage the vial of this compound within the BSC. Be aware that the exterior of the vial may be contaminated.[9]

  • Use syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection and spraying of the solution.

  • When dissolving the compound, add the solvent slowly down the side of the vial to avoid aerosolization.

  • After reconstitution, the vial should be clearly labeled as "Cytotoxic" with the compound name, concentration, date, and initials of the preparer.

3. Experimental Use:

  • When adding this compound to cell cultures or other experimental systems, perform the work within the BSC.

  • Transport any containers with this compound in a sealed, leak-proof secondary container.

Disposal Plan

Proper disposal of all materials contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.

  • Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant, and clearly labeled "Cytotoxic Sharps" container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled "Cytotoxic Liquid Waste" container.

  • Solid Waste: All contaminated solid waste, including gloves, gowns, bench liners, and plasticware, must be segregated into designated, leak-proof, and clearly labeled "Cytotoxic Solid Waste" bags or containers.[7]

  • Decontamination: Decontaminate all non-disposable equipment that has come into contact with this compound using an appropriate cleaning agent. The cleaning materials should then be disposed of as cytotoxic waste.

  • Waste Removal: All cytotoxic waste must be handled and disposed of in accordance with institutional and local regulations for hazardous waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound, from receiving the compound to the final disposal of waste.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Decontamination Receive_Compound Receive & Log This compound Don_PPE Don Full PPE Receive_Compound->Don_PPE Proceed with Caution Prepare_BSC Prepare BSC Don_PPE->Prepare_BSC Reconstitute Reconstitute & Aliquot Compound Prepare_BSC->Reconstitute Perform_Experiment Perform Experiment Reconstitute->Perform_Experiment Segregate_Waste Segregate Waste (Sharps, Liquid, Solid) Perform_Experiment->Segregate_Waste Decontaminate Decontaminate Work Surfaces & Equipment Segregate_Waste->Decontaminate Dispose_Waste Dispose of Waste per Institutional Protocol Decontaminate->Dispose_Waste

Workflow for Safe Handling of this compound

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.